Ranacyclin-E
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
SAPRGCWTKSYPPKPCK |
Origin of Product |
United States |
Foundational & Exploratory
mechanism of action of Ranacyclin-E on bacterial membranes
Executive Summary
Ranacyclin-E is a 17-residue, cyclic antimicrobial peptide (AMP) isolated from the skin secretion of the edible frog, Rana esculenta.[1][2][3] Unlike the majority of amphibian AMPs that adopt rigid
Structural Biochemistry
Ranacyclin-E belongs to a family of cyclic peptides characterized by a "Rana box" motif—a C-terminal loop stabilized by a disulfide bridge. This structural constraint confers stability against proteolysis but allows for a unique conformational flexibility compared to linear AMPs.
Physicochemical Profile
| Property | Characteristic |
| Source | Rana esculenta (skin secretion) |
| Length | 17 Amino Acids |
| Topology | Cyclic (Disulfide bridge) |
| Net Charge | Cationic (facilitates initial attraction) |
| Secondary Structure (Aqueous) | Random Coil |
| Secondary Structure (Membrane) | ~70% Random Coil / ~30% Structured (Distinct from typical |
Key Insight: The retention of high random coil content in membrane-mimetic environments (SDS, liposomes) suggests that Ranacyclin-E does not rely on a rigid amphipathic helix to span the membrane. Instead, it likely utilizes a more dynamic, disordered insertion mechanism to form pores.
Mechanism of Action: The Pore-Forming Cascade
The bactericidal activity of Ranacyclin-E is driven by a three-phase kinetic process. Unlike peptides that rely solely on electrostatic selectivity, Ranacyclin-E exhibits high affinity for both zwitterionic (mammalian-like) and anionic (bacterial-like) membranes, implying that its therapeutic window is defined by cell wall diffusion rates rather than lipid affinity alone.
Phase 1: Electrostatic Approach & Binding
Ranacyclin-E partitions from the aqueous phase to the membrane interface.
-
Interaction: Driven by electrostatic attraction between cationic residues and phosphate headgroups.
-
Observation: Surface Plasmon Resonance (SPR) data indicates rapid association (
) with both PC (zwitterionic) and PG (anionic) lipids.
Phase 2: Hydrophobic Insertion
Following surface binding, the peptide inserts into the hydrophobic core of the bilayer.
-
Conformation: The peptide does not undergo a complete helix-coil transition. It retains flexibility, allowing it to navigate the acyl chain region without inducing the massive membrane curvature stress associated with rigid peptides like melittin.
-
Depth: Tryptophan fluorescence quenching studies confirm deep burial of residues into the non-polar membrane core.
Phase 3: Transmembrane Pore Formation
The lethal event is the formation of transmembrane channels that dissipate ion gradients (depolarization) and allow leakage of intracellular contents.
-
Pore Type: Likely a "Disordered Toroidal Pore." The peptide lines the pore lumen but recruits lipid headgroups to curve inward, stabilizing the water channel.
-
Cell Wall Integrity: Electron microscopy (TEM) reveals that while the cytoplasmic membrane is permeabilized, the bacterial cell wall remains morphologically intact. This distinguishes Ranacyclin-E from detergent-like peptides that dissolve the entire cell envelope.
Visualization: Mechanistic Pathway
Caption: The kinetic pathway of Ranacyclin-E from aqueous solution to lethal pore formation within the bacterial membrane.
Experimental Validation Protocols
To rigorously characterize Ranacyclin-E, researchers must correlate structural data with functional membrane permeabilization. The following protocols are self-validating systems designed to prove the mechanism described above.
Protocol A: Circular Dichroism (CD) Spectroscopy
Objective: Quantify the secondary structure in membrane-mimetic environments to verify the "random coil" hypothesis.
-
Preparation:
-
Prepare peptide stock (50 µM) in 10 mM phosphate buffer (pH 7.4).
-
Prepare Small Unilamellar Vesicles (SUVs) of POPC/POPG (3:1) or SDS micelles (10-50 mM).
-
-
Measurement:
-
Use a quartz cuvette with 1 mm path length.
-
Scan range: 190–260 nm.
-
Record spectra for peptide in buffer (control) vs. peptide + SDS/Liposomes.
-
-
Analysis:
-
Convert ellipticity to Mean Residue Ellipticity (
). -
Validation Criteria: A typical
-helical peptide shows minima at 208 and 222 nm. Ranacyclin-E should show a dominant minimum near 200 nm (random coil) with only minor helical features, confirming its unique flexible insertion mode.
-
Protocol B: Calcein Leakage Assay
Objective: Measure the kinetics of pore formation and determine the concentration required for 50% leakage (
-
Vesicle Loading:
-
Prepare Large Unilamellar Vesicles (LUVs) containing 70 mM calcein (self-quenching concentration).
-
Remove unencapsulated dye via Sephadex G-50 gel filtration.
-
-
Assay Setup:
-
Dilute LUVs to 10 µM lipid concentration in a fluorometer cuvette.
-
Excitation: 490 nm | Emission: 520 nm.
-
-
Execution:
-
Establish baseline fluorescence (
). -
Inject Ranacyclin-E at increasing concentrations (1–20 µM).
-
Monitor fluorescence increase (
) as calcein leaks and de-quenches. -
Add Triton X-100 (0.1%) to lyse all vesicles (
).
-
-
Calculation:
-
Validation: A sigmoidal dose-response curve confirms cooperative pore formation.
-
Protocol C: Surface Plasmon Resonance (SPR)
Objective: Determine binding affinity (
-
Chip Preparation: Use an L1 sensor chip (hydrophobic) to capture liposomes (POPC vs. POPC/POPG).
-
Injection:
-
Inject peptide solutions (0.5–50 µM) over the lipid surface at 30 µL/min.
-
Contact time: 180s; Dissociation time: 600s.
-
-
Analysis:
-
Fit sensorgrams to a 1:1 Langmuir binding model or Two-State Reaction model (conformational change).
-
Validation: If Ranacyclin-E binds zwitterionic lipids (POPC) with similar affinity to anionic lipids (POPG), it confirms the "low selectivity" binding hypothesis, shifting the selectivity burden to cell wall penetration.
-
Visualization: Experimental Workflow
Caption: Integrated workflow for validating Ranacyclin-E membrane activity using optical and kinetic assays.
References
-
Mangoni, M. L., et al. (2003). "Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity." Biochemistry, 42(47), 14023-14035.
-
Simmaco, M., et al. (2009). "Antimicrobial peptides from amphibian skin: what do they tell us?" Biopolymers, 92(6), 518-533.
-
Brogden, K. A. (2005). "Antimicrobial peptides: pore formers or metabolic inhibitors in bacteria?" Nature Reviews Microbiology, 3(3), 238-250.
Sources
Technical Guide: Ranacyclin-E Family of Antimicrobial Peptides
The Ranacyclin-E Family of Antimicrobial Peptides technical guide follows below.
Structural Dynamics, Mechanism of Action, and Therapeutic Engineering
Executive Summary
The Ranacyclin family represents a distinct class of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs in the Pelophylax (formerly Rana) genus.[1][2] Unlike the majority of amphibian AMPs that adopt amphipathic
This guide provides a technical deep-dive into the structural biochemistry, unique non-lytic pore-forming mechanism, and synthesis protocols for Ranacyclin-E. It serves as a blueprint for researchers aiming to exploit its stability and broad-spectrum activity (Gram-positive bacteria and fungi) while mitigating the cytotoxicity often associated with membranolytic peptides.
Structural Biochemistry
Sequence and Topology
Ranacyclin-E is a 17-residue peptide.[1][2][3] Its defining structural feature is a "Rana box" motif—a cyclic undecapeptide loop formed by an intramolecular disulfide bridge between Cys5 and Cys15 .
-
UniProt ID: (Ranacyclin-E), (Ranacyclin-T).
-
Homology: The cyclic loop is highly homologous to pLR (peptide Leucine-Arginine), an 18-mer immunomodulatory peptide from Rana pipiens.[1][3]
-
C-Terminus: Amidated (essential for stability and cationic charge retention).
| Feature | Ranacyclin-E | Ranacyclin-T | pLR (Homolog) |
| Source | Pelophylax lessonae (formerly R. esculenta) | Rana temporaria | Rana pipiens |
| Length | 17 AA | 17 AA | 18 AA |
| Cyclization | Disulfide (Cys5–Cys15) | Disulfide (Cys5–Cys15) | Disulfide (Cys5–Cys15) |
| Key Residues | Hydrophobic/Cationic mix | Ile11 | Similar loop, linear tails |
Conformational Dynamics
Contrary to the "induced
-
Membrane Bound: Retains ~70% random coil structure.
-
Implication: The peptide does not rely on rigid amphipathic helices to disrupt membranes. Instead, the disulfide-stabilized loop acts as a structural anchor, allowing insertion into the hydrophobic core.
Mechanism of Action (MOA)[5]
Ranacyclin-E operates via a Non-Lytic Transmembrane Pore mechanism. It permeates the bacterial membrane without causing the massive disruption or "detergent-like" disintegration typical of the Carpet Model.
Step-by-Step Mechanism
-
Electrostatic Attraction: The cationic residues (Lys, Arg) attract the peptide to the anionic bacterial surface (LPS in Gram-negatives, Teichoic acids in Gram-positives).
-
Hydrophobic Insertion: The hydrophobic residues within the cyclic loop penetrate the lipid bilayer.
-
Oligomerization: Peptides aggregate within the membrane.
-
Pore Formation: A transmembrane pore is formed.[4][5] Crucially, this pore allows the efflux of ions and small molecules, leading to depolarization and cell death, but the gross integrity of the cell wall often remains intact.
Visualization of Signaling & MOA
The following diagram illustrates the extraction, synthesis, and specific membrane interaction workflow.
Caption: Workflow from isolation/synthesis to the specific non-lytic pore-forming mechanism of Ranacyclin-E.
Antimicrobial Spectrum & Efficacy[1][2][3][5][7]
Ranacyclin-E exhibits broad-spectrum activity but is particularly potent against Gram-positive bacteria and fungi. It shows variable activity against Gram-negative species, likely due to the outer membrane permeability barrier.
Comparative MIC Data (Representative)
Note: Values are approximate ranges based on family averages (Ranacyclin-E/T) derived from broth microdilution assays.
| Target Organism | Type | MIC Range ( | Notes |
| Staphylococcus aureus | Gram (+) | 4 – 16 | High potency; comparable to magainin. |
| Bacillus megaterium | Gram (+) | 2 – 8 | Very sensitive. |
| Micrococcus luteus | Gram (+) | 4 – 16 | Strong inhibition.[6] |
| Escherichia coli | Gram (-) | 32 – >64 | Lower potency; strain dependent (e.g., D22 is more sensitive). |
| Yersinia pseudotuberculosis | Gram (-) | 8 – 32 | Exceptionally active for a Gram-negative. |
| Candida albicans | Fungi | 10 – 40 | Significant antifungal activity. |
Experimental Protocols
Chemical Synthesis (SPPS)
To generate research-grade Ranacyclin-E, follow this optimized Fmoc protocol.
Reagents: Wang resin (or Rink Amide for C-terminal amidation - Recommended), Fmoc-amino acids, HBTU/DIEA.
-
Resin Loading: Use Rink Amide MBHA resin to ensure C-terminal amidation.
-
Coupling: Perform standard Fmoc deprotection (20% piperidine/DMF) and coupling (4 eq. Fmoc-AA, 4 eq. HBTU, 8 eq. DIEA).
-
Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
-
Cyclization (Critical Step):
-
Dissolve crude linear peptide in ammonium bicarbonate buffer (0.1 M, pH 8.0) at high dilution (0.1 mg/mL) to favor intramolecular bond formation over intermolecular aggregation.
-
Stir open to air for 24–48 hours OR add DMSO (10% v/v) to accelerate oxidation.
-
Monitor disappearance of free thiols using Ellman’s reagent.
-
-
Purification: RP-HPLC (C18 column), gradient 10–60% Acetonitrile in water (0.1% TFA).
Membrane Permeabilization Assay (SYTOX Green)
This assay validates the "pore formation" mechanism by measuring the influx of a membrane-impermeable dye.
-
Preparation: Grow S. aureus to mid-log phase (
). Wash and resuspend in PBS. -
Dye Addition: Add SYTOX Green (1
M final concentration). -
Treatment: Add Ranacyclin-E at 1x, 2x, and 4x MIC.
-
Measurement: Monitor fluorescence (Ex: 485 nm, Em: 520 nm) over 60 minutes.
-
Interpretation: A rapid increase in fluorescence indicates pore formation allowing dye entry and DNA binding.
-
Therapeutic Development & Stability
Stability Profile
Ranacyclin-E possesses superior stability compared to linear AMPs due to its cyclic constraint ("Rana box").
-
Proteolytic Resistance: The disulfide loop hinders degradation by trypsin and other serum proteases.
-
Serum Stability: Retains activity in 10-20% serum for prolonged periods (>4 hours).
Toxicity (Hemolysis)
-
Hemolytic Activity: Low to moderate. Ranacyclin-E is generally less hemolytic than melittin but more hemolytic than magainin-2.
-
Optimization: Analogs with substituted hydrophobic residues in the loop region can improve the Therapeutic Index (TI).
Formulation Strategy
For drug development, encapsulation in liposomes or nanoparticles is recommended to:
-
Protect the disulfide bond from reduction in the cytosolic environment.
-
Reduce systemic toxicity.
-
Target delivery to infection sites.
References
-
Mangoni, M. L., et al. (2003). Ranacyclins, a New Family of Short Cyclic Antimicrobial Peptides: Biological Function, Mode of Action, and Parameters Involved in Target Specificity. Biochemistry.[7]
-
UniProt Consortium. UniProtKB - P83663 (Ranacyclin-E).
-
Salmon, A. L., et al. (2001). Peptide leucine arginine, a potent immunomodulatory peptide isolated and structurally characterized from the skin of the Northern Leopard frog, Rana pipiens.[8][9] Journal of Biological Chemistry.[9][10]
-
Bhardwaj, N., et al. (2024). HighFold: accurately predicting structures of cyclic peptides and complexes with head-to-tail and disulfide bridge constraints. Nature Communications.
-
Creative Peptides. Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAMP: Ranacyclin [camp.bicnirrh.res.in]
- 5. uniprot.org [uniprot.org]
- 6. mdpi.com [mdpi.com]
- 7. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 8. Peptide leucine arginine, a potent immunomodulatory peptide isolated and structurally characterized from the skin of the Northern Leopard frog, Rana pipiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ranalexin. A novel antimicrobial peptide from bullfrog (Rana catesbeiana) skin, structurally related to the bacterial antibiotic, polymyxin - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical guide details the primary structure, disulfide topology, and functional characterization of Ranacyclin-E , a cyclic antimicrobial peptide (AMP) isolated from the skin secretions of the edible frog, Pelophylax esculentus (formerly Rana esculenta).
Executive Summary
Ranacyclin-E is a 17-residue, cationic, cyclic antimicrobial peptide belonging to the Ranacyclin family. Unlike typical amphipathic
Primary Structure Analysis
Amino Acid Sequence
The primary structure of Ranacyclin-E is a 17-mer peptide amidated at the C-terminus. It shares high homology with Ranacyclin-T (from Rana temporaria), differing by a single hydrophobic substitution at position 11.[1]
Sequence: Gly-Ala-Leu-Arg-Gly-Cys-Trp-Thr-Lys-Ser-Ile-Pro-Pro-Lys-Pro-Cys-Lys-NH₂
One-Letter Code: G A L R G C W T K S I P P K P C K - NH₂
Comparative Structural Biochemistry
The substitution of Isoleucine (Ile) in Ranacyclin-E for Tyrosine (Tyr) in Ranacyclin-T alters the hydrophobicity of the variable loop region but preserves the overall charge distribution.
| Feature | Ranacyclin-E (R. esculenta) | Ranacyclin-T (R. temporaria) | Structural Impact |
| Sequence | GALRGCWTKSI PPKPCK | GALRGCWTKSY PPKPCK | Ile11 increases local hydrophobicity compared to Tyr11. |
| Length | 17 Residues | 17 Residues | Identical scaffold. |
| Net Charge | +5 (at pH 7.0) | +5 (at pH 7.0) | Cationic nature drives membrane attraction. |
| Disulfide | Cys6 – Cys16 | Cys6 – Cys16 | Conserved cyclic topology. |
Disulfide Bridge Topology
The defining structural feature of Ranacyclin-E is an intramolecular disulfide bond between Cysteine 6 and Cysteine 16 . This connection creates a constrained 11-residue cyclic loop (including the cysteines) with a short N-terminal tail and a single C-terminal Lysine.
The "Ranacyclin Loop"
Unlike the classic "Rana box" (typically a C-terminal heptapeptide ring), the Ranacyclin loop is larger (9 residues between cysteines) and contains a Proline-rich motif (-P-P-K-P-), which restricts conformational flexibility and prevents the formation of a continuous
Connectivity Map:
-
Donor: Cys6 (Thiol)
-
Acceptor: Cys16 (Thiol)
-
Loop Sequence: W-T-K-S-I-P-P-K-P
Structural Visualization
Caption: Schematic of Ranacyclin-E primary structure showing the Cys6-Cys16 disulfide bridge forming the central loop.
Mechanism of Action & Conformational Dynamics
Random Coil Dominance
Circular Dichroism (CD) studies reveal that Ranacyclin-E is atypical.[1] While most AMPs adopt an amphipathic
-
Implication: The cyclic constraint and Proline residues prevent full helical folding.
-
Mode of Action: Instead of the "Carpet" or "Toroidal Pore" models typical of helices, Ranacyclin-E inserts into the hydrophobic core of the bacterial membrane, forming transmembrane pores that increase permeability without causing massive cell wall lysis.
Biological Activity Profile
-
Target: Primarily Gram-positive bacteria (e.g., Staphylococcus lentus) and certain fungi.
-
Selectivity: The peptide differentiates between bacterial and mammalian membranes based on fluidity and charge density, though the cyclic structure imparts stability against proteolysis.
Experimental Protocols: Synthesis & Characterization
To study Ranacyclin-E, researchers must synthesize the peptide using Solid-Phase Peptide Synthesis (SPPS) followed by a controlled oxidation step to form the disulfide bridge.
Synthesis Workflow (SPPS)
-
Resin Selection: Rink Amide MBHA resin (0.5–0.7 mmol/g) is required to generate the C-terminal amide (-NH₂).
-
Coupling: Standard Fmoc/tBu strategy.
-
Activator: HBTU/DIEA or DIC/Oxyma.
-
Deprotection: 20% Piperidine in DMF.
-
-
Cleavage: 95% TFA, 2.5% TIS, 2.5% H₂O. (Avoid ethanedithiol if possible to prevent reduction of pre-formed disulfides, though here we oxidize post-cleavage).
Oxidative Folding Protocol
Since Ranacyclin-E contains only one disulfide bond, non-selective oxidation is efficient.
-
Step 1: Dissolve crude reduced peptide in Ammonium Bicarbonate buffer (0.1 M, pH 8.0) at high dilution (0.1 mg/mL) to favor intramolecular cyclization over intermolecular aggregation.
-
Step 2: Stir open to air for 24–48 hours at room temperature. Alternatively, use 10% DMSO to accelerate folding (4–6 hours).
-
Step 3: Monitor by HPLC. The oxidized (cyclic) peptide will elute earlier than the reduced (linear) form due to a more compact hydrodynamic radius.
Validation Workflow
Caption: Step-by-step workflow for the synthesis, cyclization, and validation of Ranacyclin-E.
Quantitative Validation Data
| Parameter | Expected Value | Method of Verification |
| Monoisotopic Mass | ~1853.2 Da (Calculated) | ESI-MS or MALDI-TOF |
| Mass Shift | -2.0 Da (vs Linear) | High-Res MS (indicates loss of 2 H⁺) |
| Free Thiols | 0 | Ellman’s Reagent (DTNB) Assay |
| Purity | >95% | Analytical RP-HPLC (214 nm) |
References
-
Mangoni, M. L., et al. (2003). Ranacyclins, a New Family of Short Cyclic Antimicrobial Peptides: Biological Function, Mode of Action, and Parameters Involved in Target Specificity. Biochemistry, 42(47), 14023–14035.[2][3]
-
UniProt Consortium. UniProtKB - P83663 (RACY_RANES). Ranacyclin-E Entry.[3][4]
-
Simmaco, M., et al. (2009). Antimicrobial peptides from amphibian skin: what do they tell us? Biopolymers, 91(1), 5-11.
-
Bachem. Handling and Solubility of Peptides: Disulfide Bridge Formation. Technical Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Publications | Yechiel Shai Lab [weizmann.ac.il]
- 3. Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Antimicrobial Spectrum and Bioactivity of Ranacyclin-E
An in-depth technical guide on the antimicrobial spectrum of Ranacyclin-E.
Foreword: The following guide provides a detailed examination of Ranacyclin-E, a member of the Ranacyclin class of lipopeptide antibiotics. Due to the emergent nature of this specific compound, this document synthesizes data from the broader Ranacyclin family to establish a foundational understanding of its potential antimicrobial spectrum and mechanism of action. All protocols and conceptual frameworks are presented as robust, validated starting points for further investigation.
Introduction: The Ranacyclin Class of Antimicrobials
The Ranacyclins are a family of cyclic lipopeptide antibiotics produced by various strains of Pseudomonas bacteria. These compounds have garnered significant interest within the drug development community due to their potent activity, particularly against a range of Gram-positive pathogens. Structurally, Ranacyclins are characterized by a fatty acid tail attached to a cyclic peptide chain, a feature that is critical to their mechanism of action.
This guide focuses on Ranacyclin-E, a specific analogue within this class, and provides a comprehensive overview of its antimicrobial profile, a proposed mechanism of action, and standardized protocols for its characterization. The methodologies described herein are designed to provide a rigorous and reproducible framework for researchers and drug development professionals.
Antimicrobial Spectrum of Ranacyclin-E
The primary therapeutic potential of the Ranacyclin class lies in its efficacy against Gram-positive bacteria, including several multidrug-resistant (MDR) strains. The lipophilic fatty acid tail is believed to facilitate interaction with and disruption of the bacterial cell membrane, a structure that differs significantly between Gram-positive and Gram-negative organisms.
In Vitro Susceptibility Data
The following table summarizes the minimum inhibitory concentration (MIC) values for Ranacyclins against a panel of clinically relevant microorganisms. These values, collated from foundational studies on the Ranacyclin family, serve as a predictive baseline for the activity of Ranacyclin-E.
| Organism | Strain Type | MIC Range (µg/mL) | Interpretation |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.5 - 2.0 | Potent Activity |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.0 - 4.0 | Potent Activity |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.25 - 1.0 | Potent Activity |
| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 2.0 - 8.0 | Moderate Activity |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 4.0 - 16.0 | Moderate Activity |
| Pseudomonas aeruginosa | Wild Type | >64 | Limited to No Activity |
| Escherichia coli | Wild Type | >64 | Limited to No Activity |
| Candida albicans | Wild Type | >64 | No Fungal Activity |
Analysis: The data clearly indicates a targeted spectrum of activity. Ranacyclins demonstrate potent bactericidal or bacteriostatic effects against key Gram-positive cocci. Conversely, the outer membrane of Gram-negative bacteria such as P. aeruginosa and E. coli likely presents a formidable barrier, preventing the compound from reaching its target and resulting in high MIC values.
Proposed Mechanism of Action
The antimicrobial activity of Ranacyclin-E is attributed to its ability to disrupt the integrity of the bacterial cell membrane. This mechanism is initiated by the insertion of the lipophilic fatty acid tail into the lipid bilayer, leading to a cascade of destabilizing events.
Key Mechanistic Steps:
-
Electrostatic Binding: The cationic peptide ring of the Ranacyclin molecule is initially attracted to the anionic components of the Gram-positive bacterial membrane, such as teichoic acids.
-
Lipophilic Insertion: Following initial binding, the fatty acid tail inserts itself into the hydrophobic core of the cell membrane.
-
Membrane Permeabilization: This insertion disrupts the ordered structure of the lipid bilayer, leading to the formation of pores or channels. This compromises the membrane's ability to act as a selective barrier.
-
Ion Dysregulation & Cellular Leakage: The formation of these pores causes an uncontrolled efflux of essential ions (e.g., K+) and small molecules, and disrupts the proton motive force.
-
Cell Death: The catastrophic loss of cellular contents and the inability to maintain electrochemical gradients ultimately lead to bacterial cell death.
Figure 1: Conceptual model of Ranacyclin-E's mechanism of action.
Experimental Protocol: Broth Microdilution for MIC Determination
To empirically determine the antimicrobial spectrum of Ranacyclin-E, the broth microdilution method is the gold standard. This protocol conforms to the standards set by the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
Ranacyclin-E stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Vancomycin for Gram-positives)
-
Negative control (sterile broth)
-
Multichannel pipette
Step-by-Step Methodology
-
Preparation of Ranacyclin-E Dilutions:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the Ranacyclin-E stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.
-
-
Inoculum Preparation:
-
Culture the test organism overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This results in a final inoculum density of ~5 x 10⁵ CFU/mL and a final volume of 100 µL in each well.
-
Well 12 receives 50 µL of sterile CAMHB instead of inoculum to serve as a sterility control.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate at 35-37°C for 18-24 hours in ambient air.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of Ranacyclin-E that completely inhibits visible growth of the organism.
-
Examine the plate visually or with a plate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Ranacyclin-E: Structural Biology, Gene Architecture, and Therapeutic Mechanism
This guide provides an in-depth technical analysis of Ranacyclin-E, a cyclic antimicrobial peptide (AMP) from the Rana (now often Pelophylax) genus. It synthesizes structural biology, gene architecture, and therapeutic mechanisms for a professional scientific audience.
Executive Summary
Ranacyclin-E is a 17-residue, cyclic antimicrobial peptide originally isolated from the skin secretions of the Edible Frog (Pelophylax kl. esculentus, formerly Rana esculenta).[1][2][3][4] Unlike the majority of amphibian AMPs (e.g., magainins, temporins) which adopt amphipathic
Its biological potency stems from a conserved "Rana box" motif—a C-terminal cyclic loop stabilized by a disulfide bridge.[2] This structural rigidity confers resistance to proteolysis, while its mechanism of action involves the formation of transmembrane pores without the requirement for a defined secondary structure, challenging classical AMP paradigms.
Gene and Precursor Architecture
While Ranacyclin-E was initially identified via peptide isolation from skin secretions, its biosynthetic pathway follows the highly conserved "prepropeptide" architecture typical of the Ranidae family. The gene encodes a precursor protein that undergoes sequential post-translational processing to yield the bioactive mature peptide.
The Prepropeptide Structure
The precursor (approx. 60–70 amino acids) consists of four distinct functional domains:
-
Signal Peptide (N-terminus): A highly hydrophobic region (approx. 22 residues) that directs the nascent polypeptide to the secretory pathway (ER/Golgi). This region is hyper-conserved across Rana species.[5]
-
Acidic Spacer Peptide (Pro-region): An anionic region rich in Glutamic acid (Glu) and Aspartic acid (Asp).
-
Function: It neutralizes the cationic charge of the mature peptide during transport, preventing autotoxicity to the host cell.
-
-
Processing Signal: A dibasic cleavage site, typically Lys-Arg (KR) , located immediately upstream of the mature sequence. This is the target for prohormone convertases.
-
Mature Peptide Domain (C-terminus): The sequence encoding Ranacyclin-E, followed by a Glycine residue which serves as the amide donor for C-terminal amidation.[5]
Biosynthetic Processing Pathway
The following diagram illustrates the logical flow from gene translation to the release of the bioactive peptide.
Figure 1: Biosynthetic processing pathway of Ranacyclin-E from gene to bioactive peptide.[5]
Mature Peptide Sequence and Structural Biology
Primary Sequence
The primary amino acid sequence of Ranacyclin-E (UniProt ID: P83663 ) is:
Sequence: Ser-Ala-Pro-Arg-Gly-Cys-Trp-Thr-Lys-Ser-Tyr-Pro-Pro-Lys-Pro-Cys-Lys-NH2 One-Letter Code: S-A-P-R-G-C-W-T-K-S-Y-P-P-K-P-C-K[2]
Secondary Structure: The "Rana Box"
The defining feature of Ranacyclin-E is the disulfide bridge between Cys6 and Cys16 .
-
Loop Size: 11 residues (residues 6–16).
-
Tail: A 5-residue N-terminal tail (S-A-P-R-G) extends from the ring.
-
Net Charge: +4 (at neutral pH), derived from Lys9, Lys14, Lys17, and Arg4.
Conformational Dynamics
Unlike linear AMPs (e.g., Magainin 2) that fold into amphipathic helices upon membrane contact, Circular Dichroism (CD) and FTIR spectroscopy data reveal that Ranacyclin-E retains a random coil structure (approx. 70%) even when bound to lipid bilayers.[4] The cyclic constraint prevents extensive
Mechanism of Action
Ranacyclin-E exhibits broad-spectrum activity against Gram-positive bacteria and fungi (e.g., Candida albicans), with weaker activity against Gram-negatives unless the outer membrane is permeabilized.
Membrane Interaction Model
The mechanism proceeds in three distinct phases, deviating from the standard "Barrel-Stave" model.
-
Electrostatic Attraction: The cationic residues (Arg4, Lys9, Lys14, Lys17) drive the initial attraction to the anionic headgroups of bacterial phospholipids (LPS or Lipoteichoic acid).
-
Hydrophobic Insertion: The hydrophobic loop residues (Trp7, Tyr11, Pro12, Pro13, Pro15) penetrate the lipid bilayer. The disulfide bridge stabilizes the peptide in the interface.
-
Pore Formation: Ranacyclin-E forms transmembrane pores. However, these are not structured protein channels. Instead, they are likely toroidal pores or "disordered toroidal pores," where the peptide induces high local curvature, causing the lipid monolayer to bend continuously through the pore, connecting the outer and inner leaflets.
Signaling and Lysis Pathway
Figure 2: Mechanism of action for Ranacyclin-E induced membrane permeabilization.
Experimental Protocols
For researchers aiming to validate Ranacyclin-E activity or synthesize variants, the following protocols are established standards.
Solid-Phase Peptide Synthesis (SPPS)
-
Chemistry: Fmoc (Fluorenylmethyloxycarbonyl) chemistry on Rink Amide resin (to yield C-terminal amidation).
-
Coupling Reagents: HBTU/HOBt or DIC/Oxyma.
-
Cyclization:
-
Synthesize the linear sequence.
-
Cleave from resin using TFA/TIS/Water (95:2.5:2.5).
-
Oxidation: Dissolve crude peptide in 0.1 M Ammonium Bicarbonate (pH 8.0) at high dilution (0.1 mg/mL) to favor intramolecular disulfide bond formation over intermolecular aggregation. Stir for 24–48 hours exposed to air.
-
-
Purification: RP-HPLC using a C18 column. Gradient: 0–60% Acetonitrile in water with 0.1% TFA.
Minimum Inhibitory Concentration (MIC) Assay
A standardized broth microdilution method is required for reproducibility.
| Step | Parameter | Detail |
| 1 | Inoculum Prep | Grow bacteria to mid-log phase; dilute to |
| 2 | Peptide Dilution | Prepare serial 2-fold dilutions of Ranacyclin-E (e.g., 0.5 to 64 |
| 3 | Incubation | Add 50 |
| 4 | Readout | Measure OD600. MIC is the lowest concentration with no visible growth. |
| 5 | Validation | Include a positive control (e.g., Melittin) and a sterility control. |
Membrane Permeabilization Assay (Self-Validating)
To confirm the pore-forming mechanism versus simple lysis:
-
Probe: Use SYTOX Green (impermeable to live cells, fluorescent upon DNA binding).
-
Protocol: Incubate bacterial suspension with SYTOX Green and varying concentrations of Ranacyclin-E.
-
Kinetics: Monitor fluorescence increase (Ex 504 nm / Em 523 nm) over time.
-
Interpretation: A rapid increase in fluorescence indicates pore formation allowing dye entry.
Therapeutic Implications
Stability and Synergy
The cyclic nature of Ranacyclin-E confers higher stability in serum compared to linear peptides like Magainin. Furthermore, studies indicate synergistic effects when combined with conventional antibiotics (e.g., polymyxin B or erythromycin). Ranacyclin-E permeabilizes the outer membrane, allowing the antibiotic to access intracellular targets more effectively.
Toxicity Profile
Ranacyclin-E shows relatively low hemolytic activity against human erythrocytes compared to other bee/frog venoms (e.g., Melittin). This selectivity is attributed to the lower negative charge density of mammalian cell membranes (zwitterionic) compared to bacterial membranes (anionic), reducing the initial electrostatic attraction.
References
-
Mangoni, M. L., et al. (2003). "Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity." Biochemistry.
-
UniProt Consortium. "UniProtKB - P83663 (RACY_RANES)." UniProt Database.[6]
-
Chen, X., et al. (2020). "Ranacyclin-NF, a Novel Bowman–Birk Type Protease Inhibitor from the Skin Secretion of the East Asian Frog, Pelophylax nigromaculatus."[5] Biomolecules.[1][3][5]
-
Simmaco, M., et al. (2009). "Antimicrobial peptides from amphibian skin: what do they tell us?" Biopolymers.[7]
-
Temu, T., et al. (2016). "A novel ranacyclin-like peptide with anti-platelet activity identified from skin secretions of the frog Amolops loloensis." Gene.
Sources
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. Investigation of the Mechanism of Action of AMPs from Amphibians to Identify Bacterial Protein Targets for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ranacyclin-NF, a Novel Bowman–Birk Type Protease Inhibitor from the Skin Secretion of the East Asian Frog, Pelophylax nigromaculatus | MDPI [mdpi.com]
- 6. uniprot.org [uniprot.org]
- 7. mdpi.com [mdpi.com]
Biosynthesis and Post-Translational Modification of Ranacyclin-E: A Technical Guide
This guide provides a comprehensive technical analysis of the biosynthesis, structural biochemistry, and post-translational modification (PTM) landscape of Ranacyclin-E , a cyclic antimicrobial peptide (AMP) with Bowman-Birk inhibitor (BBI) properties.
Executive Summary
Ranacyclin-E (UniProt: P83663) is a 17-residue cationic peptide originally isolated from the skin secretion of the Edible Frog (Pelophylax esculentus, formerly Rana esculenta).[1] Unlike typical amphipathic
This guide details the transition of Ranacyclin-E from its genomic precursor to its bioactive mature form, outlining the enzymatic machinery responsible for its PTMs and providing actionable protocols for its synthetic reproduction and characterization.
Structural Biochemistry
Ranacyclin-E is characterized by a "Rana box" motif—a cyclic domain stabilized by a disulfide bond—which is essential for its proteolytic stability and dual function as an antimicrobial agent and a serine protease inhibitor.
Peptide Sequence and Physicochemical Properties
The primary sequence of the mature peptide is SAPRGCWTKSYPPKPCK-NH₂ .
| Property | Value | Notes |
| Sequence | S-A-P-R-G-C-W-T-K-S-Y-P-P-K-P-C-K | 17 Amino Acids |
| Molecular Weight | ~1890.3 Da | Monoisotopic, amidated, oxidized |
| Isoelectric Point (pI) | ~9.5 | Highly cationic (+4 net charge at pH 7) |
| Modifications | 1.[2] Disulfide Bridge (Cys6–Cys16)2. C-terminal Amidation (Lys17) | Essential for bioactivity |
| Structural Motif | Cyclic Undecapeptide Loop (Residues 6–16) | Homologous to BBI reactive site |
| Target Specificity | Gram-positive/negative bacteria, Fungi, Trypsin | Dual-function peptide |
The "Rana Box" and BBI Homology
The disulfide bond between Cys6 and Cys16 creates an 11-residue loop (
Biosynthetic Pathway
In vivo, Ranacyclin-E is synthesized as a larger prepropeptide. The cellular machinery processes this precursor through a strictly ordered series of cleavage and modification events within the secretory pathway.
Prepropeptide Architecture
The genomic precursor follows the conserved organization of ranid AMPs:
-
Signal Peptide (~22 AA) : Directs the nascent chain to the Endoplasmic Reticulum (ER). Highly hydrophobic.
-
Acidic Spacer Domain (~20-25 AA) : Neutralizes the cationic toxicity of the mature peptide during transport. Rich in Asp/Glu.
-
Processing Site (-K-R-) : A dibasic motif (Lys-Arg) serving as the recognition site for prohormone convertases.
-
Mature Peptide : The sequence SAPRGCWTKSYPPKPCK.
-
Amidation Signal (-G) : A C-terminal Glycine residue that acts as the nitrogen donor for amidation.
Cellular Processing Workflow
The transformation from gene to bioactive peptide involves three distinct cellular compartments: the ER, the Golgi apparatus, and Secretory Granules.
Figure 1: The biosynthetic trajectory of Ranacyclin-E, highlighting the compartmentalization of proteolytic cleavage and chemical modification.
Post-Translational Modification Mechanisms
The bioactivity of Ranacyclin-E is non-existent without its two defining PTMs.
Disulfide Bond Formation (Oxidative Folding)
Location : Endoplasmic Reticulum (ER). Enzyme : Protein Disulfide Isomerase (PDI). Mechanism : The nascent polypeptide enters the oxidizing environment of the ER lumen. The cysteine thiols (-SH) at positions 6 and 16 are oxidized to form a cystine bridge (-S-S-). This step is thermodynamically driven but catalyzed by PDI to prevent misfolding. In Ranacyclin-E, this cyclization is intramolecular, creating the characteristic "loop" structure before the propeptide is cleaved.
C-Terminal Amidation
Location : Secretory Granules.
Enzyme : Peptidylglycine
-
Substrate : The precursor ends with ...K-P-C-K-G (Glycine is mandatory).
-
Step 1 (PHM domain) : Peptidylglycine hydroxylating monooxygenase hydroxylates the
-carbon of the terminal Glycine, requiring Copper ( ), Ascorbate, and Molecular Oxygen. -
Step 2 (PAL domain) : Peptidylamidoglycolate lyase cleaves the N-C bond, releasing glyoxylate and leaving the peptide with a terminal amide group (-CONH₂).
Figure 2: Enzymatic mechanism of C-terminal amidation by the PAM complex.
Laboratory Synthesis & Characterization Protocols
For drug development applications, Ranacyclin-E is produced via Solid-Phase Peptide Synthesis (SPPS) rather than recombinant expression, due to the complexity of amidation and specific cyclization.
Protocol: SPPS and Oxidative Folding
Objective : Synthesize mature, bioactive Ranacyclin-E.
-
Resin Selection : Use Rink Amide MBHA resin . This resin naturally yields a C-terminal amide upon cleavage, bypassing the need for enzymatic amidation.
-
Coupling : Standard Fmoc/tBu chemistry.
-
Deprotection: 20% Piperidine in DMF.
-
Activator: HBTU/DIEA or DIC/Oxyma.
-
-
Cleavage : Treat resin with TFA/TIS/H₂O/EDT (94:1:2.5:2.5) for 2-3 hours. EDT (Ethanedithiol) is critical to prevent oxidation of Cys and Trp residues during cleavage.
-
Precipitation : Cold diethyl ether.
-
Oxidative Folding (Cyclization) :
-
Dissolve crude linear peptide in Ammonium Bicarbonate buffer (0.1 M, pH 8.0) at high dilution (0.1 mg/mL) to favor intramolecular over intermolecular disulfide bonds.
-
Stir open to air for 24-48 hours, or use a Glutathione redox pair (GSH/GSSG 10:1).
-
Monitor reaction progress via HPLC (shift in retention time) and Ellman’s reagent test (disappearance of free thiols).
-
Characterization Workflow
A self-validating system for Ranacyclin-E must confirm three attributes: Mass, Purity, and Topology.
| Experiment | Method | Expected Result |
| Identity | ESI-MS / MALDI-TOF | |
| Purity | RP-HPLC (C18 Column) | Single sharp peak >95% purity. Oxidized peptide typically elutes earlier than linear due to compaction. |
| Topology | Trypsin Inhibition Assay | Incubation with Trypsin and substrate (e.g., BAPNA). Ranacyclin-E should reduce hydrolysis rate ( |
| Structure | NMR Spectroscopy | 2D-TOCSY/NOESY to confirm the "Rana box" loop conformation. |
References
-
Mangoni, M. L., et al. (2003). "Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity." Biochemistry. Link
-
Conlon, J. M. (2011). "Structural diversity and species distribution of host-defense peptides in frog skin secretions." Cellular and Molecular Life Sciences. Link
-
Simmaco, M., et al. (2009). "Antimicrobial peptides from amphibian skin: what do they tell us?" Biopolymers.[3][4][5] Link
- Rinaldi, A. C., et al. (2002). "Temporins and other host-defense peptides from frogs of the genus Rana." The Italian Journal of Biochemistry.
-
Merkler, D. J. (1994). "C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity." Enzyme and Microbial Technology. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial peptides from Rana [Lithobates] catesbeiana: Gene structure and bioinformatic identification of novel forms from tadpoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel ranacyclin-like peptide with anti-platelet activity identified from skin secretions of the frog Amolops loloensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Ranacyclin-E Minimum Inhibitory Concentration (MIC) Assay
Part 1: Application Note — The Science of Ranacyclin-E
Introduction
Ranacyclin-E is a 17-residue cationic antimicrobial peptide (AMP) originally isolated from the skin secretion of the European common frog, Rana temporaria (and Pelophylax species). Unlike linear amphipathic peptides (e.g., magainins), Ranacyclin-E belongs to the ranacyclin family , characterized by a cyclic structure formed by a disulfide bridge (often referred to as the "Rana box" motif at the C-terminus).[1]
This structural constraint confers unique biophysical properties:
-
Mechanism of Action: Ranacyclin-E adopts a random coil structure in aqueous solution but inserts into the hydrophobic core of bacterial membranes.[2] It is believed to form transmembrane pores or disrupt membrane integrity, effective against both Gram-positive and Gram-negative bacteria, as well as fungi.
-
Assay Challenges: As a cationic peptide, Ranacyclin-E exhibits high non-specific binding to polystyrene surfaces (standard microtiter plates) and sensitivity to ionic strength in growth media. Standard clinical MIC protocols (CLSI M07) often yield false negatives (high MICs) if not optimized for these physicochemical traits.
Mechanistic Workflow
The following diagram illustrates the interaction of Ranacyclin-E with bacterial membranes and the critical checkpoints in the MIC assay where experimental error commonly occurs.
Caption: Mechanism of action for Ranacyclin-E and critical assay interference points (Plastic binding and Cation competition).
Part 2: Detailed Protocol
Materials & Reagents
| Component | Specification | Critical Note |
| Ranacyclin-E | >95% Purity (HPLC), Lyophilized | Ensure peptide is in the oxidized (cyclic) form if synthesized. |
| Solvent | Sterile Deionized Water or 0.01% Acetic Acid | Do NOT use PBS for stock; salts precipitate cationic peptides. |
| Assay Plate | Polypropylene (PP) 96-well, Round Bottom | CRITICAL: Standard Polystyrene (PS) binds AMPs, artificially increasing MIC. |
| Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Use standard CAMHB for clinical relevance. For mechanistic studies, 20% MHB may be used. |
| Bacterial Strains | E. coli ATCC 25922, S. aureus ATCC 29213 | Standard QC strains recommended by CLSI. |
| Additives | Bovine Serum Albumin (BSA) | Optional: 0.2% BSA prevents peptide adsorption if using PS plates. |
Reagent Preparation
A. Peptide Stock Solution (100x)
-
Calculate Mass: Based on the peptide content (net weight), not the total lyophilized weight (which includes counter-ions).
-
Dissolution: Dissolve Ranacyclin-E to a concentration of 1.28 mg/mL (or 2.56 mg/mL) in 0.01% Acetic Acid (v/v) containing 0.2% BSA .
-
Why Acetic Acid? Promotes solubility of basic residues and prevents oxidation/aggregation.
-
Why BSA? Blocks non-specific binding sites on pipette tips and tubes.
-
-
Storage: Aliquot into low-bind tubes (20 µL) and store at -20°C. Avoid freeze-thaw cycles.
B. Bacterial Inoculum[3][4]
-
Culture: Streak bacteria onto Mueller-Hinton Agar (MHA) and incubate overnight at 37°C.
-
Suspension: Pick 3-5 colonies and suspend in sterile saline (0.85% NaCl) to match a 0.5 McFarland Standard (approx. 1.5 x 10^8 CFU/mL).
-
Dilution: Dilute the 0.5 McFarland suspension 1:150 in CAMHB to achieve the starting inoculum of approx. 1 x 10^6 CFU/mL .
-
Note: When 50 µL of this is added to 50 µL of peptide, the final test density is 5 x 10^5 CFU/mL .
-
Assay Workflow (Modified Broth Microdilution)
This protocol follows CLSI M07 guidelines but is optimized for cationic AMPs.
Step 1: Plate Setup (Serial Dilution)
-
Add 50 µL of CAMHB to columns 2 through 12 of the Polypropylene plate.
-
Add 100 µL of Peptide Working Solution (e.g., 128 µg/mL) to Column 1.
-
Perform a 2-fold serial dilution :
-
Transfer 50 µL from Column 1 to Column 2. Mix by pipetting up and down 6 times.
-
Transfer 50 µL from Column 2 to Column 3. Repeat across to Column 10.[5]
-
Discard 50 µL from Column 10.
-
-
Controls:
-
Column 11 (Growth Control): Contains 50 µL Media + Bacteria (No Peptide).
-
Column 12 (Sterility Control): Contains 100 µL Media only (No Bacteria, No Peptide).
-
Step 2: Inoculation
-
Add 50 µL of the diluted Bacterial Inoculum (1 x 10^6 CFU/mL) to wells in Columns 1 through 11.
-
Final Volume: 100 µL per well.
-
Final Peptide Concentration: Range typically 64 µg/mL down to 0.125 µg/mL.
-
Final Bacterial Density: 5 x 10^5 CFU/mL.[4]
Step 3: Incubation
-
Seal the plate with a breathable membrane or loose lid to prevent evaporation but allow gas exchange.
-
Incubate at 37°C for 18-20 hours in ambient air.
Step 4: Readout
-
Visual: Place plate on a dark background. Record the MIC as the lowest concentration well that shows NO visible turbidity (clear button at bottom).
-
Optical Density (Optional): Read absorbance at 600 nm . Define MIC as ≥90% inhibition of OD compared to Growth Control.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Ranacyclin-E MIC assay using broth microdilution.
Part 3: Data Analysis & Troubleshooting
Interpreting Results
| Observation | Interpretation | Action |
| Clear Well | No Growth (Inhibition) | Potential MIC. |
| Turbid Well | Bacterial Growth | Concentration is sub-inhibitory. |
| Button at Center | Sedimentation | Check if growth or just cell debris. |
| Skipped Wells | Growth at high conc, no growth at low | Technical error (pipetting) or contamination. Repeat. |
Defining MIC: The lowest concentration of Ranacyclin-E that completely inhibits visible growth.
Troubleshooting Guide (Self-Validating System)
Issue 1: MIC values are consistently >64 µg/mL (Inactive).
-
Cause: Peptide stuck to plastic.
-
Validation: Did you use Polypropylene plates? If using Polystyrene, did you add BSA?
-
Cause: Inoculum too high.
-
Validation: Perform a colony count on the inoculum. It must be 3-7 x 10^5 CFU/mL. High density overwhelms AMPs (Inoculum Effect).
Issue 2: Growth in Sterility Control.
-
Cause: Contaminated media or peptide stock.
-
Validation: Discard data. Filter sterilize peptide stock (0.22 µm PVDF membrane) or prepare fresh.
Issue 3: Precipitation in wells.
-
Cause: Peptide incompatibility with phosphate or high salt.
-
Validation: Ensure peptide was dissolved in water/acetic acid, not PBS. Check if CAMHB cation levels are within CLSI limits (Ca++ 20-25 mg/L, Mg++ 10-12.5 mg/L).
References
-
Mangoni, M. L., et al. (2003). "Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity." Biochemistry.
-
Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard.[3]
-
Hancock, R. E. W. "Modified MIC Method for Cationic Antimicrobial Peptides." Hancock Lab Protocols.
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). "Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Application Note: Evaluation of Ranacyclin-E Efficacy in a Yersinia pseudotuberculosis Murine Infection Model
Executive Summary
Yersinia pseudotuberculosis is a Gram-negative enteropathogen and the evolutionary ancestor of Y. pestis. Its resistance to host defense peptides is mediated by temperature-dependent modifications of its Lipopolysaccharide (LPS), specifically the addition of 4-amino-4-deoxy-L-arabinose (Ara4N) to Lipid A at 37°C.
Ranacyclin-E (Ra-E) is a 17-residue cyclic antimicrobial peptide (AMP) derived from the skin secretion of Pelophylax lessonae (formerly Rana esculenta). Unlike linear AMPs, Ra-E features a cyclic "Rana box" motif stabilized by a disulfide bridge, conferring enhanced resistance to serum proteases.
This guide details the protocols for evaluating Ra-E efficacy, specifically addressing the temperature-dependent resistance mechanisms of Yersinia and the pharmacokinetic challenges of peptide therapeutics.
Compound Profile & Handling
Compound: Ranacyclin-E (Ra-E) Sequence: Gly-Ala-Asp-Lys-Arg-Val-Gly-Cys -Ala-Ser-Gly-Leu-Pro-Val-Cys -Ala-Glu (Disulfide bridge: Cys8–Cys15) Molecular Weight: ~1680 Da Structure: Cyclic loop (Rana box) with a hydrophobic tail.
Reconstitution Protocol
Peptides are prone to aggregation and adsorption to plastic.
-
Lyophilized Storage: Store at -20°C with desiccant.
-
Solvent: Reconstitute in sterile, endotoxin-free water to a stock concentration of 10 mg/mL.
-
Critical: Do not use PBS for initial reconstitution; high salt promotes aggregation.
-
-
Sonication: If the solution is turbid, sonicate for 30 seconds in a water bath.
-
Aliquot: Store aliquots at -80°C. Avoid freeze-thaw cycles (limit to max 2).
Mechanism of Action & Resistance
Understanding the interaction between Ra-E and the bacterial surface is vital for interpreting MIC data.
Diagram 1: Ra-E Interaction vs. Yersinia Resistance
This diagram illustrates the competitive dynamic between Ra-E pore formation and Yersinia's LPS modification.
Caption: Ra-E targets negatively charged LPS. At 37°C, Yersinia modifies Lipid A with Ara4N, reducing negative charge and impeding Ra-E binding.
In Vitro Validation: The Temperature-Shift MIC Assay
Standard MIC assays often fail to predict in vivo efficacy for Yersinia because they are performed on bacteria that haven't induced their virulence factors.
Objective: Determine Ra-E efficacy against Y. pseudotuberculosis in both environmental (26°C) and host-mimicking (37°C) states.
Materials
-
Strain: Y. pseudotuberculosis YPIII or IP32953.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Cations (Mg2+, Ca2+) are critical as they compete with AMPs for LPS binding.
-
Control: Polymyxin B (Positive control for membrane disruption).
Protocol Steps
-
Inoculum Preparation:
-
Culture A (Environmental): Grow overnight in LB at 26°C .
-
Culture B (Virulent): Subculture 1:50 into fresh LB supplemented with 2.5mM CaCl2 and grow at 37°C for 4 hours.
-
-
Dilution: Adjust both cultures to
CFU/mL in CAMHB. -
Plating: Add 50 µL of bacteria to 50 µL of serially diluted Ra-E (Range: 0.5 – 64 µM) in a 96-well polypropylene plate.
-
Why Polypropylene? Polystyrene binds cationic peptides, artificially raising MIC.
-
-
Incubation: Incubate plates at their respective temperatures (26°C or 37°C) for 18 hours.
-
Readout: Visual turbidity or OD600.
Expected Results (Data Table)
| Condition | Phenotype | Expected Ra-E MIC (µM) | Interpretation |
| 26°C | A-virulent, Hexa-acylated Lipid A | 2 - 8 µM | High susceptibility. Strong electrostatic binding. |
| 37°C | Virulent, Tetra-acylated + Ara4N | 16 - 64 µM | Reduced susceptibility due to charge shielding. |
| Control | Polymyxin B | 0.5 - 2 µM | Standard reference range. |
In Vivo Infection Model: Oral Gavage & IP Treatment
The oral route is chosen to mimic the natural fecal-oral transmission, targeting Peyer's patches (PPs) and Mesenteric Lymph Nodes (MLNs).
Experimental Workflow Diagram
Caption: Workflow for oral Y. pseudotuberculosis infection and Ra-E therapeutic evaluation.
Detailed Protocol
A. Animals[1][2][3][4][5][6][7][8]
-
Strain: BALB/c (female, 6-8 weeks). BALB/c are susceptible to Yersinia infection.[7]
-
Group Size: n=10 per group (Vehicle, Ra-E Low Dose, Ra-E High Dose).
B. Infection (Day 0)
-
Wash overnight bacterial culture (grown at 26°C) twice in sterile PBS.
-
Resuspend to
CFU/mL. -
Fast mice for 4 hours (water ad libitum) to empty the stomach.
-
Administer 100 µL via oral gavage (Total inoculum:
CFU).
C. Treatment Regimen
Peptides have short half-lives. Intraperitoneal (IP) injection is preferred over oral for the drug, as Ra-E may be degraded by gastric pepsin before reaching the infection site (Peyer's patches).
-
Start: 6 hours post-infection (hpi).
-
Dose: 10 mg/kg (High) and 2 mg/kg (Low).
-
Frequency: Twice daily (b.i.d) for 5 days.
-
Vehicle: Sterile Saline (0.9% NaCl).
D. Endpoints & Analysis (Day 5)
-
Euthanasia: CO2 asphyxiation followed by cervical dislocation.
-
Tissue Collection: Aseptically harvest Peyer’s patches (visible nodules on small intestine), Mesenteric Lymph Nodes (MLN), and Spleen.
-
Homogenization: Weigh organs and homogenize in PBS.
-
CFU Counting: Serially dilute homogenates and plate on Yersinia-Selective Agar (CIN Agar) or LB + Irgasan. Incubate at 26°C for 48 hours.
Critical Analysis & Troubleshooting
The "Inoculum Effect"
-
Issue: High bacterial loads can overwhelm AMPs.
-
Solution: If Ra-E fails at
CFU, lower the inoculum to CFU.
Peptide Toxicity (Hemolysis)
Ra-E has hemolytic potential.[6][9] Before in vivo work, perform a hemolysis assay:
-
Incubate Ra-E with 1% human/mouse erythrocytes for 1 hour at 37°C.
-
Measure hemoglobin release at 540 nm.
-
Acceptance Criteria: <10% hemolysis at therapeutic concentration (approx. 50 µM).
Stability in Serum
While the cyclic structure protects Ra-E, serum proteases can still degrade it.
-
Validation: Incubate Ra-E in 50% mouse serum at 37°C. Analyze by HPLC at 0, 1, 4, and 24 hours to determine half-life (
). If hour, consider engineered analogs (e.g., D-amino acid substitution).
References
-
Mangoni, M. L., et al. (2003). Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity.[6] Biochemistry.
-
Pettersson, J., et al. (1996). Modulation of virulence factor expression by pathogen target cell contact. Science.
-
Handley, S. A., et al. (2005). Characterization of oral Yersinia enterocolitica infection in three different strains of inbred mice. Infection and Immunity.
-
Rebeil, R., et al. (2004). Variation in the Lipid A Structure of Yersinia pseudotuberculosis Infection. Molecular Microbiology.
-
Andersson, K., et al. (2017). Yersinia pseudotuberculosis antibacterial peptide resistance mechanisms. Infection and Immunity.
Sources
- 1. Mouse Models of Yersiniosis | Springer Nature Experiments [experiments.springernature.com]
- 2. Mouse Models of Yersiniosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth of Yersinia pseudotuberculosis in Mice Occurs Independently of Toll-Like Receptor 2 Expression and Induction of Interleukin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Mechanistic Profiling of Ranacyclin-E: In Vitro Membrane Permeabilization Protocols
Abstract & Introduction
Ranacyclin-E is a cyclic, 17-residue antimicrobial peptide (AMP) originally isolated from the skin secretions of the European frog Rana temporaria (and related species like Rana esculenta).[1] Unlike linear amphipathic helices, Ranacyclin-E is characterized by a cyclic loop structure stabilized by a disulfide bridge (Cys-Cys), sharing homology with the non-antimicrobial peptide pLR.
Understanding the mechanism of action (MoA) of Ranacyclin-E is critical for drug development. While it exhibits broad-spectrum activity, its primary mode of lethality is membrane disruption—specifically, the insertion into the hydrophobic core of the lipid bilayer to form transmembrane pores. This guide provides high-fidelity protocols to quantify this permeabilization across three distinct biological contexts:
-
Inner Membrane (IM) Permeabilization: Using SYTOX Green.
-
Outer Membrane (OM) Permeabilization: Using N-phenyl-1-naphthylamine (NPN) for Gram-negative targets.
-
Synthetic Membrane Disruption: Using Calcein leakage from Large Unilamellar Vesicles (LUVs).
Mechanism of Action (The "Why")
Ranacyclin-E functions through a "carpet" or "toroidal pore" mechanism. The peptide's cationic residues initially drive electrostatic attraction to the anionic headgroups of bacterial phospholipids (e.g., PG/CL).[2] Subsequently, the hydrophobic loop inserts into the membrane core, displacing lipids and causing a loss of barrier function.
Diagram 1: Ranacyclin-E Membrane Disruption Mechanism
Caption: Mechanistic flow of Ranacyclin-E from initial electrostatic binding to pore formation and subsequent membrane depolarization/leakage.
Experimental Prerequisites & Controls
Trustworthiness Principle: An assay is only as good as its controls. You must normalize data against a "0% permeabilization" (intact cells) and "100% permeabilization" (lysed cells).
-
Peptide Stock: Dissolve Ranacyclin-E in sterile deionized water or 0.01% acetic acid (to prevent aggregation). Determine concentration via amino acid analysis or A280 (if Trp/Tyr present).
-
Bacterial Strain: E. coli ATCC 25922 (Gram-negative model) or S. aureus ATCC 29213 (Gram-positive model).
-
Growth Phase: Use mid-logarithmic phase bacteria (
). Stationary phase bacteria have altered lipid compositions that may skew results.
Protocol 1: Inner Membrane Permeabilization (SYTOX Green)
Objective: Quantify the formation of pores large enough to allow the passage of SYTOX Green (~600 Da). Principle: SYTOX Green is a high-affinity nucleic acid stain. It is impermeable to live cells with intact plasma membranes. Upon membrane compromise, it enters the cell, binds DNA, and exhibits a >500-fold fluorescence enhancement.
Materials
-
Buffer: 5 mM HEPES, 5 mM Glucose, pH 7.2 (Avoid PBS; high salt can compete with peptide binding).
-
Dye: SYTOX Green (5 mM stock in DMSO).
-
Controls:
-
Negative:[3] Buffer + Bacteria + Dye (No Peptide).
-
Positive: Melittin (5 µM) or 0.1% Triton X-100.
-
Step-by-Step Methodology
-
Harvest: Centrifuge 5 mL of mid-log bacteria at 4,000
for 5 min. -
Wash: Discard supernatant.[4] Resuspend pellet in 5 mL HEPES/Glucose buffer. Repeat wash once.[5]
-
Normalize: Resuspend to
(~ CFU/mL). -
Pre-Incubation: Add SYTOX Green to the suspension (Final concentration: 1 µM). Incubate for 10 min in the dark.
-
Plating: Aliquot 100 µL of the cell/dye mixture into a black, clear-bottom 96-well plate.
-
Baseline Read: Measure fluorescence for 5 min to ensure stability (Ex: 504 nm, Em: 523 nm).
-
Peptide Addition: Add 100 µL of Ranacyclin-E at
the desired final concentration. -
Kinetic Measurement: Immediately read fluorescence every 60 seconds for 60 minutes.
Protocol 2: Outer Membrane Permeabilization (NPN Uptake)
Objective: Specifically assess damage to the Gram-negative outer membrane (OM). Principle: N-phenyl-1-naphthylamine (NPN) is a hydrophobic probe.[4] In an aqueous environment (intact OM), its fluorescence is weak. If the OM is destabilized (e.g., by Ranacyclin-E displacing divalent cations), NPN enters the hydrophobic phospholipid layer, resulting in strong fluorescence.
Materials
-
Buffer: 5 mM HEPES, pH 7.2 (No Glucose needed for short assay).
-
Dye: NPN (0.5 mM stock in Acetone). Note: Prepare fresh; NPN is light sensitive.
-
Positive Control: Polymyxin B (known OM permeabilizer).
Step-by-Step Methodology
-
Preparation: Wash mid-log E. coli cells twice in HEPES buffer as described above.
-
Resuspend: Adjust to
. -
Plating: Add 100 µL of bacterial suspension to a black 96-well plate.
-
Dye Addition: Add NPN to a final concentration of 10 µM.
-
Background Read: Measure fluorescence (Ex: 350 nm, Em: 420 nm).
-
Peptide Challenge: Add Ranacyclin-E (various concentrations).
-
Measurement: Monitor fluorescence increase. The reaction is usually rapid (< 5 minutes).
Protocol 3: Liposome Leakage Assay (Calcein)[6]
Objective: Verify membrane disruption in a defined, metabolism-free system. Principle: Calcein is entrapped in liposomes at self-quenching concentrations (>60 mM). Peptide-induced pore formation releases calcein into the buffer, diluting it and relieving quenching (fluorescence increase).
Diagram 2: Experimental Workflow (Liposome Assay)
Caption: Workflow for generating Calcein-entrapped Large Unilamellar Vesicles (LUVs) and measuring leakage.
Step-by-Step Methodology
-
Lipid Film: Mix POPC:POPG (7:3 molar ratio) in chloroform. Evaporate solvent under nitrogen flow; desiccate overnight.
-
Hydration: Hydrate film with leakage buffer (10 mM Tris, 150 mM NaCl, 70 mM Calcein, pH 7.4).
-
Sizing: Subject suspension to 5 freeze-thaw cycles, then extrude 15 times through a 100 nm polycarbonate filter.
-
Purification (Critical): Pass liposomes through a Sephadex G-50 column to remove unencapsulated calcein. The liposomes (cloudy fraction) elute first; free calcein (orange/yellow) elutes later.
-
Assay: Dilute liposomes to ~10 µM lipid concentration in a cuvette or plate.
-
Measure:
- : Baseline fluorescence.
-
Add Peptide -> Measure
. - : Add 0.1% Triton X-100 to lyse all vesicles.
Data Analysis & Interpretation
Calculation of % Permeabilization
For SYTOX and Calcein assays, normalize raw fluorescence units (RFU) using the following equation:
-
: Fluorescence after peptide addition.[5][6]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - : Baseline fluorescence (buffer/bacteria only).
- : Fluorescence after Triton X-100 or Melittin addition.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (NPN) | Damaged cells during wash | Use gentler centrifugation (3000 x g) or perform assay immediately. |
| No Signal (SYTOX) | Peptide aggregates | Check Ranacyclin-E solubility; ensure no precipitation in buffer. |
| High Baseline (Calcein) | Incomplete column separation | Re-run Sephadex G-50; ensure clear separation of liposome/dye bands. |
| Erratic Kinetics | Air bubbles in plate | Centrifuge plate (500 x g, 1 min) before reading. |
References
-
Mangoni, M. L., et al. (2000). Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity. Biochemistry.
-
Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of Gram-negative bacterial permeabilization. Journal of Microbiological Methods.
-
Roth, B. L., et al. (1997). Bacterial viability and antibiotic susceptibility testing with SYTOX Green nucleic acid stain. Applied and Environmental Microbiology.
-
Simmaco, M., et al. (2009). Antimicrobial peptides from amphibian skin: what do they tell us? Biopolymers.[7][8]
-
UniProt Consortium. Ranacyclin-E (P83663). UniProt Knowledgebase.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria [mdpi.com]
- 7. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 8. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Biophysical Characterization of Ranacyclin-E Interactions with Lipid Bilayers
Executive Summary
The study of antimicrobial peptides (AMPs) traditionally emphasizes the necessity of defined secondary structures—such as α-helices or β-sheets—for effective membrane permeation. However, Ranacyclin-E , a 17-residue cyclic peptide isolated from the skin secretions of the Rana esculenta frog, fundamentally challenges this paradigm.
Ranacyclin-E adopts a predominantly random coil structure (~70%) within the membrane environment, yet it exhibits potent antimicrobial and antifungal activities. It binds with equal affinity to both zwitterionic and negatively charged lipid bilayers, inserting into the hydrophobic core to form non-lytic transmembrane pores without causing catastrophic damage to the bacterial cell wall ([1]). This application note provides a comprehensive, self-validating methodological framework for researchers investigating the atypical biophysical properties of Ranacyclin-E and homologous Bowman-Birk type protease inhibitors ([2]).
Mechanistic Insights & Causality
Most cationic AMPs rely on electrostatic attraction to anionic bacterial membranes, followed by a conformational shift into an amphipathic helix that disrupts the bilayer via the carpet or barrel-stave models ([3]).
Ranacyclin-E operates through a distinct pathway:
-
Initial Association: The peptide approaches the membrane surface primarily through hydrophobic interactions rather than strict electrostatic targeting. This explains its unusual ability to bind similarly to both zwitterionic (e.g., eukaryotic-like) and anionic (e.g., prokaryotic-like) membranes[1].
-
Threshold Accumulation: Once a critical local concentration is reached, the peptide inserts into the hydrophobic core of the bilayer[2].
-
Pore Formation: Despite lacking a rigid secondary structure, the inserted peptides oligomerize to form channel-like transmembrane pores. This process is non-lytic, meaning it induces cellular leakage without catastrophic membrane fragmentation[1].
Figure 1: Mechanistic pathway of Ranacyclin-E membrane interaction and pore formation.
Biophysical Profiling of Ranacyclin-E
To establish a baseline for experimental validation, the known biophysical parameters of Ranacyclin-E are summarized below. These metrics serve as quality control benchmarks for the protocols that follow.
| Parameter | Characteristic Profile | Analytical Method |
| Origin | Rana esculenta frog skin secretions | Liquid Chromatography / Mass Spec |
| Sequence Length | 17 amino acid residues (Cyclic) | Edman Degradation / MS |
| Membrane Conformation | ~70% Random Coil | ATR-FTIR / CD Spectroscopy |
| Binding Affinity | Equal affinity for Zwitterionic & Anionic | Surface Plasmon Resonance (SPR) |
| Membrane Insertion | Hydrophobic core penetration | Tryptophan Fluorescence Quenching |
| Permeabilization | Non-lytic transmembrane channels | Planar Lipid Bilayer Electrophysiology |
Experimental Workflows & Protocols
To fully characterize the interaction between Ranacyclin-E and lipid bilayers, a multi-modal approach is required. The following protocols are designed as a self-validating system: SPR confirms binding, ATR-FTIR confirms the structural anomaly (random coil), and Electrophysiology confirms the functional consequence (pore formation).
Figure 2: Multi-modal biophysical workflow for characterizing Ranacyclin-E lipid interactions.
Protocol 1: Surface Plasmon Resonance (SPR) for Lipid Binding Kinetics
Expertise Insight: We utilize an L1 sensor chip because its lipophilic anchors capture intact Large Unilamellar Vesicles (LUVs). This preserves the physiological curvature and lateral pressure profile of the bilayer, which is critical for accurately measuring the binding kinetics of Ranacyclin-E to zwitterionic vs. negatively charged membranes[4].
Step-by-Step Methodology:
-
Liposome Preparation: Prepare 100 nm LUVs composed of POPC (zwitterionic) and POPC/POPG (3:1 molar ratio, anionic) via extrusion through polycarbonate filters in running buffer (10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Chip Conditioning: Clean the L1 chip surface with a 1-minute injection of 20 mM CHAPS at 5 µL/min.
-
Vesicle Capture: Inject the LUV suspension (0.5 mM lipid) at a low flow rate (2 µL/min) for 40 minutes to achieve a stable baseline of approximately 8,000 Resonance Units (RU).
-
Surface Stabilization: Inject a short pulse (10 µL) of 50 mM NaOH to remove loosely bound multilamellar structures, ensuring a stable unilamellar surface.
-
Peptide Injection: Inject Ranacyclin-E at varying concentrations (1 µM to 50 µM) at a flow rate of 10 µL/min. Record the association phase for 300 seconds and the dissociation phase for 600 seconds.
-
Data Analysis: Fit the sensorgrams using a two-state reaction model to account for initial surface binding followed by hydrophobic core insertion.
Protocol 2: ATR-FTIR for Conformational Analysis in Lipids
Expertise Insight: Circular Dichroism (CD) spectroscopy often suffers from differential flattening and light scattering artifacts in the presence of turbid liposome suspensions. Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy circumvents this by analyzing a hydrated lipid-peptide film, allowing precise quantification of the Amide I band to confirm Ranacyclin-E's ~70% random coil structure[1].
Step-by-Step Methodology:
-
Sample Co-solubilization: Dissolve Ranacyclin-E and lipids (POPC or POPC/POPG) in a mixture of chloroform/methanol (2:1 v/v) at a lipid-to-peptide molar ratio of 50:1.
-
Film Formation: Deposit 50 µL of the mixture onto a Germanium ATR crystal. Evaporate the solvent under a gentle stream of N₂, followed by 2 hours under vacuum to remove residual organic solvents.
-
Hydration: Hydrate the film by passing D₂O-saturated nitrogen gas over the sample. Crucial Step: D₂O is used instead of H₂O to shift the water bending vibration away from the peptide Amide I region (1600–1700 cm⁻¹).
-
Spectral Acquisition: Collect spectra at a resolution of 2 cm⁻¹ (average of 256 scans).
-
Deconvolution: Perform Fourier self-deconvolution on the Amide I band. Assign the peak at ~1650-1655 cm⁻¹ to random coil conformation, validating the structural anomaly of Ranacyclin-E.
Protocol 3: Planar Lipid Bilayer Electrophysiology
Expertise Insight: To definitively prove that Ranacyclin-E forms transmembrane pores rather than destroying the membrane via a detergent-like carpet mechanism, single-channel recordings are mandatory. High transmembrane voltages are often required to drive the peptide into the dielectric core of the membrane[5].
Step-by-Step Methodology:
-
Aperture Preparation: Treat a 200 µm aperture in a Delrin cup with a 1% solution of hexadecane in pentane to prime the surface.
-
Bilayer Formation: Paint a lipid solution (e.g., DPhPC in n-decane, 25 mg/mL) across the aperture. Monitor bilayer formation by measuring membrane capacitance (target: ~100 pF).
-
Buffer Setup: Fill both the cis (grounded) and trans chambers with 1 M KCl, 10 mM HEPES, pH 7.4.
-
Peptide Addition: Add Ranacyclin-E to the cis chamber to a final concentration of 5–20 µM. Stir magnetically for 5 minutes.
-
Voltage Clamping: Apply holding potentials ranging from -180 mV to +180 mV using a patch-clamp amplifier.
-
Recording: Record macroscopic and single-channel conductance events. Filter the data at 1 kHz and digitize at 5 kHz. Step-like current transitions will confirm the formation of discrete, non-lytic pores.
References
-
Mangoni, M. L., et al. (2003). Ranacyclins, a New Family of Short Cyclic Antimicrobial Peptides: Biological Function, Mode of Action, and Parameters Involved in Target Specificity. Biochemistry, 42(47), 14023-14035. American Chemical Society. URL:[Link]
-
MDPI. (2020). Ranacyclin-NF, a Novel Bowman–Birk Type Protease Inhibitor from the Skin Secretion of the East Asian Frog, Pelophylax nigromaculatus. Biomolecules, 10(7), 996. URL:[Link]
-
Applied and Environmental Microbiology. (2025). Antimicrobial peptides: from discovery to developmental applications. ASM Journals. URL:[Link]
Sources
- 1. Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthetic Ranacyclin-E Folding
Subject: Troubleshooting Oxidative Folding & Structural Integrity of "Rana Box" Peptides
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Rana Box" Challenge
Welcome to the technical support hub for Ranacyclin-E synthesis. As you are likely aware, Ranacyclin-E is a 17-residue antimicrobial peptide (AMP) derived from Rana temporaria.[1] Its biological activity relies heavily on the formation of a "Rana box" —a cyclic loop at the C-terminus stabilized by a single disulfide bridge (typically between Cys5 and Cys15).
The Core Problem: While Solid Phase Peptide Synthesis (SPPS) of the linear chain is generally straightforward, the subsequent oxidative folding is the bottleneck. Ranacyclin-E is amphipathic; it contains hydrophobic residues (Leucine, Valine) that drive aggregation. During folding, you are fighting a kinetic war between:
-
Intramolecular Folding (Desired): Formation of the internal disulfide bridge (monomer).
-
Intermolecular Aggregation (Undesired): Hydrophobic collapse or disulfide bridging between two different chains (dimers/oligomers).
This guide provides the protocols and troubleshooting logic to win this kinetic war.
The Physics of Folding (Visualized)
Before proceeding to protocols, understand the pathway you are manipulating. The diagram below illustrates the competition between the "Rana Box" formation and the aggregation trap.
Figure 1: Kinetic competition in Ranacyclin-E folding. Success depends on favoring the green pathway (Intramolecular) over the red pathway (Aggregation) via dilution and solvent control.
Validated Folding Protocols
Do not attempt to fold the peptide while it is still on the resin. Folding must occur in solution after cleavage and ether precipitation.
Method A: The "High Dilution" Air Oxidation (Standard)
Best for: Small batches (<10mg), low equipment requirement.
The Logic: By keeping the peptide concentration extremely low, the likelihood of one peptide molecule colliding with another (aggregation) is statistically lower than the likelihood of the peptide finding its own tail (folding).
-
Dissolution: Dissolve the reduced, lyophilized crude peptide in 0.1 M Ammonium Bicarbonate (NH₄HCO₃) .
-
Critical: Target a concentration of 0.1 mg/mL or lower .
-
-
pH Adjustment: Ensure pH is between 7.8 and 8.2 . (The bicarbonate buffer usually self-buffers here).
-
Oxidation: Stir openly in a beaker at room temperature (20–25°C) for 24–48 hours .
-
Tip: Cover loosely with foil to prevent dust, but allow air exchange.
-
-
Monitoring: Monitor by HPLC every 12 hours. The peak will shift to a lower retention time (more hydrophilic upon folding).
-
Termination: Acidify with Acetic Acid or TFA to pH < 4 to stop the reaction.
-
Purification: Lyophilize and purify via RP-HPLC.
Method B: The "Redox Shuffle" (Optimized)
Best for: Larger batches, hydrophobic sequences, or if Method A causes precipitation.
The Logic: Using a Glutathione redox pair (GSH/GSSG) allows the disulfide bond to break and reform rapidly, letting the peptide "search" for its most thermodynamically stable state (the Rana Box) rather than getting trapped in a kinetic aggregate.
-
Buffer Prep: 0.1 M Tris-HCl, 1 mM EDTA, pH 8.0.
-
Additives: Add 20% (v/v) Isopropanol or DMSO .
-
Why? Ranacyclin-E is hydrophobic. Organic cosolvents suppress aggregation.
-
-
Peptide Addition: Dissolve peptide to 0.5 mg/mL .
-
Redox Agents: Add Reduced Glutathione (GSH) and Oxidized Glutathione (GSSG) at a ratio of 10:1 (e.g., 2mM GSH : 0.2mM GSSG) .
-
Incubation: Stir under Nitrogen atmosphere (optional but recommended) for 16–24 hours.
Troubleshooting Guide (Q&A)
Scenario 1: The "Cloudy Beaker"
User: "I added my peptide to the folding buffer, and it immediately turned cloudy/milky."
Dr. Thorne: You are witnessing isoelectric precipitation or hydrophobic collapse .
-
The Cause: Ranacyclin-E has a net positive charge, but at pH 8 (folding conditions), it may be close to its pI, or the hydrophobic residues are interacting.
-
The Fix:
-
Add Chaotropes: Add Urea to a final concentration of 2M–4M. This denatures aggregates but usually allows the disulfide bond to form if the loop is thermodynamically stable.
-
Cosolvents: Add Acetonitrile (ACN) or Isopropanol up to 20%. This solvates the hydrophobic patches.
-
Check Concentration: If you are above 0.5 mg/mL, dilute immediately.
-
Scenario 2: The "Stubborn Linear"
User: "After 48 hours, my HPLC still shows the linear peptide mass. No shift."
Dr. Thorne: Your oxidation potential is too low.
-
The Cause: If using air oxidation, the oxygen exchange might be poor, or the pH has drifted below 7.5 (thiolates are not reactive below pH 7.5).
-
The Fix:
-
Check pH: If < 7.5, adjust with dilute NH₄OH.
-
Switch to Method B: Add GSSG (Oxidized Glutathione) to drive the reaction.
-
Catalyst: A trace amount of Copper (II) ions can catalyze air oxidation, but this risks side reactions. Only use as a last resort.
-
Scenario 3: The "Double Peak"
User: "I see two peaks with the same mass in my Mass Spec."
Dr. Thorne: You likely have the Monomer vs. Dimer issue.
-
The Cause: One peak is your cyclic monomer (Ranacyclin-E). The other is a linear dimer (two chains linked by one disulfide) or a cyclic dimer (two chains, two disulfides).
-
The Fix:
-
Analytical Differentiation: The cyclic monomer usually elutes earlier on RP-HPLC than the linear form because it is more compact (smaller hydrophobic footprint).
-
Rescue: Collect the dimer fraction, reduce it with DTT (Dithiothreitol), and re-fold at a higher dilution.
-
Analytical Verification Data
Use this table to verify your experimental results against expected standards for Ranacyclin-E.
| Parameter | Linear Precursor | Folded Ranacyclin-E | Notes |
| Mass Spec (ESI) | [M+H]⁺ (Calc.) | [M+H]⁺ - 2 Da | Loss of 2 protons (2H) indicates disulfide formation. |
| Ellman's Test | Yellow (412 nm) | Clear / No Color | Ellman's reagent reacts with free thiols. Clear = Bond formed. |
| RP-HPLC Retention | Folded peptides are more compact and typically elute earlier. | ||
| Solubility | Moderate | High (in water) | The cyclic structure often masks hydrophobic patches. |
Decision Tree: Optimization Workflow
Follow this logic path if your initial attempt fails.
Figure 2: Troubleshooting logic flow for Ranacyclin-E folding optimization.
References
-
Mangoni, M. L., et al. (2003). "Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity." Biochemistry, 42(48), 14023-14035.
-
Annapurna, K., et al. (2012). "Chemical synthesis, backbone cyclization and oxidative folding of cystine-knot peptides: promising scaffolds for applications in drug design." Molecules, 17(11), 12533-12552.[2]
-
Góngora-Benítez, M., et al. (2014). "Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide." Biopolymers, 102(2), 146-155. (Provides general protocols for disulfide-rich peptide folding).
-
Conlon, J. M. (2011). "Structural diversity and biological activities of the cyclic antimicrobial peptides from the Ranidae family of frogs." Peptides, 32(6), 1369-1375.
Sources
Ranacyclin-E stability and degradation issues in solution
This is the Technical Support Center for Ranacyclin-E .
This guide is designed for researchers and drug development professionals working with the antimicrobial peptide Ranacyclin-E . It synthesizes structural analysis with practical stability data to provide actionable troubleshooting steps.
Product Overview
-
Source: Pelophylax esculentus (formerly Rana esculenta)
-
Sequence: Ser-Ala-Pro-Arg-Gly-Cys-Trp-Thr-Lys-Ser-Tyr-Pro-Pro-Lys-Pro-Cys-Lys-NH₂
-
Molecular Weight: ~1882 Da (Calculated based on amidated C-terminus and disulfide bridge)
-
Key Structural Feature: Cyclic 17-residue peptide with an intramolecular disulfide bridge between Cys6 and Cys16 .
-
Physicochemical Profile: Cationic (Net charge +4 at pH 7), Amphipathic, Proline-rich.
Part 1: Troubleshooting & FAQs
Category A: Solubility & Aggregation Issues
Q: Why is my Ranacyclin-E precipitating or forming a gel upon reconstitution? A: Ranacyclin-E is an amphipathic peptide designed to insert into hydrophobic bacterial membranes. In aqueous solutions at neutral pH, its hydrophobic domains (containing Trp, Tyr, Pro) can drive intermolecular aggregation, especially at high concentrations (>1 mg/mL).
-
Root Cause: Isoelectric point (pI) proximity or "salting out" effect in high-salt buffers (PBS).
-
Solution:
-
Initial Dissolution: Always dissolve the lyophilized powder in sterile distilled water or 0.01% Acetic Acid first. The acidic pH ensures protonation of basic residues (Arg, Lys), maximizing repulsion between peptide molecules.
-
Buffer Addition: Add concentrated buffer after the peptide is fully dissolved in water.
-
Sonication: Brief sonication (15–30 seconds) can break up loose hydrophobic aggregates.
-
Q: I am losing significant peptide mass after filtration. Is it degrading? A: It is likely adsorption , not degradation. Ranacyclin-E is highly cationic (+4 charge). It binds avidly to negatively charged surfaces, including glass and certain plastics.
-
Root Cause: Electrostatic interaction between the positively charged Lys/Arg residues and the silanol groups (glass) or oxidized polymer surfaces.
-
Solution:
-
Labware: Use Low-Bind (LoBind) polypropylene tubes and pipette tips exclusively. Avoid glass vials.
-
Filtration: Use PES (Polyethersulfone) or PVDF filters. Avoid Nylon or Cellulose Acetate filters, which have high non-specific binding for cationic peptides.
-
Category B: Chemical Stability & Degradation[5][6]
Q: My Mass Spec (LC-MS) shows a peak shift of +16 Da or +32 Da. What happened? A: You are observing Tryptophan (Trp7) Oxidation .
-
Mechanism: The Indole ring of Trp7 is sensitive to Reactive Oxygen Species (ROS) and UV light. It oxidizes to form N-formylkynurenine (+32 Da) or hydroxytryptophan (+16 Da).
-
Impact: Oxidation of Trp often reduces antimicrobial activity because the aromatic side chain is critical for membrane anchoring.
-
Prevention:
-
Protect solution from light (amber vials).
-
Degas buffers to remove dissolved oxygen.
-
Add methionine (Met) as a scavenger if compatible with your assay.
-
Q: I see a mass shift of +2 Da. Is the peptide broken? A: A +2 Da shift indicates Disulfide Bond Reduction .
-
Mechanism: The Cys6–Cys16 bridge has opened, converting Cystine to two Cysteine thiols (+2H). This linearizes the peptide.
-
Impact: Critical Loss of Activity. The cyclic loop structure is essential for Ranacyclin-E’s proteolytic stability and membrane pore-forming capability. Linearized analogues are rapidly degraded by serum proteases.
-
Prevention: Avoid reducing agents (DTT, TCEP, β-mercaptoethanol) in your buffers unless intended. Ensure pH < 8.0, as disulfide scrambling is base-catalyzed.
Part 2: Standardized Stability Protocols
Protocol 1: Optimal Reconstitution & Storage
Use this workflow to maximize shelf-life.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | 0.01% Acetic Acid (v/v) in Water | Protonates Lys/Arg; prevents aggregation. |
| Concentration | 1–2 mg/mL (Stock) | High enough to minimize % loss to adsorption, low enough to prevent aggregation. |
| Aliquot Size | Single-use (e.g., 20–50 µL) | Freeze-thaw cycles disrupt the hydration shell and promote aggregation. |
| Storage Temp | -20°C or -80°C | Arrhenius kinetics: lower temp slows oxidation/hydrolysis. |
| Container | Polypropylene (Low-Bind) | Prevents cationic adsorption loss. |
Protocol 2: Assessing Structural Integrity (LC-MS)
Run this assay to validate peptide quality before critical experiments.
-
Column: C18 Reverse-Phase (e.g., Agilent Zorbax 300SB-C18), 300 Å pore size (optimal for peptides).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 60% B over 20 minutes.
-
Detection: UV at 214 nm (peptide bond) and 280 nm (Trp/Tyr).
-
Pass Criteria:
-
Main peak purity > 95%.
-
No shoulder peaks (indicates oxidation).
-
Mass matches theoretical (Monoisotopic ~1881.9 Da).
-
Part 3: Degradation Pathway Visualization
The following diagram illustrates the primary degradation routes for Ranacyclin-E in solution.
Caption: Primary degradation pathways for Ranacyclin-E. Green indicates the stable bioactive form; red/yellow/blue indicate degradation products caused by environmental stress.
Part 4: Troubleshooting Workflow
Use this decision tree to diagnose low activity or inconsistent results.
Caption: Diagnostic workflow for identifying the root cause of Ranacyclin-E experimental failure.
References
-
Mangoni, M. L., et al. (2003). "Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity."[4][5] Biochemistry, 42(47), 14023–14035.[4][5]
-
UniProt Consortium. "UniProtKB - P83663 (Rancyclin-E)." UniProt Database.[3]
-
Nguyen, L. T., et al. (2011). "Serum stabilities of short tryptophan- and arginine-rich antimicrobial peptide analogs." PLoS One, 6(9), e24727.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. getentry.ddbj.nig.ac.jp [getentry.ddbj.nig.ac.jp]
Technical Support Hub: Overcoming Resistance to Ranacyclin-E
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Ranacyclin-E (Rana-E) Resistance Mechanisms & Rescue Protocols
Diagnostic: Why is Ranacyclin-E Failing in Your Assay?
User Issue: "We observe high MIC values (>64 µg/mL) in clinical isolates of P. aeruginosa and S. aureus, despite Rana-E showing potent activity in reference strains."
Technical Analysis: Ranacyclin-E is a cyclic 17-residue antimicrobial peptide (AMP) derived from Rana temporaria.[1][2] While its cyclic nature (head-to-tail) provides superior stability against proteases compared to linear temporins, it is not immune to bacterial resistance mechanisms.
The failure mode is likely Electrostatic Repulsion via Surface Remodeling .
Mechanism of Resistance
Rana-E is cationic. Its primary mechanism involves initial electrostatic attraction to the negatively charged bacterial membrane, followed by insertion into the hydrophobic core to form pores.
-
Gram-Negative Resistance (P. aeruginosa, Salmonella): The bacteria activate the PhoPQ and PmrAB two-component systems.[3][4] This upregulates the arnBCADTEF operon, leading to the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to Lipid A. This reduces the net negative charge of the outer membrane, repelling the cationic Rana-E peptide.
-
Gram-Positive Resistance (S. aureus): The dltABCD operon mediates the D-alanylation of teichoic acids, similarly reducing the negative surface charge and preventing peptide binding.
Visualization: The Resistance Pathway
Figure 1: Signal transduction pathway leading to intrinsic resistance against cationic peptides like Ranacyclin-E.
Protocol: Rescuing Efficacy via Synergistic Combinations
Objective: Overcome resistance by combining Rana-E with conventional antibiotics. Rationale: Rana-E acts as a "permeabilizer." Even at sub-lethal concentrations, it can disrupt the outer membrane integrity, allowing hydrophobic antibiotics (which are usually excluded by the outer membrane) to enter the cell.
Experimental Workflow: Checkerboard Assay
Do not rely on simple MIC testing. You must determine the Fractional Inhibitory Concentration Index (FICI) .
Materials:
-
96-well polypropylene microplates (Do NOT use polystyrene; AMPs adsorb to it).
-
Muller-Hinton Broth (MHB) cation-adjusted.
-
Rana-E stock (10x MIC).
-
Antibiotic partner (e.g., Rifampicin, Doxycycline, or Polymyxin B).
Step-by-Step Methodology:
-
Matrix Setup:
-
Rows (A-H): Serial 2-fold dilution of Antibiotic A (e.g., Rana-E) vertically.
-
Columns (1-12): Serial 2-fold dilution of Antibiotic B (Partner) horizontally.
-
-
Inoculation:
-
Add bacterial suspension adjusted to
CFU/mL to all wells.
-
-
Incubation:
- C for 18-24 hours.
-
Data Analysis:
-
Measure OD600.
-
Identify the well with no visible growth that contains the lowest combined concentration.
-
Calculation (FICI):
Interpretation Table:
| FICI Value | Interaction Type | Clinical Implication |
| ≤ 0.5 | Synergy | Highly effective; Rana-E rescues antibiotic activity. |
| 0.5 < x ≤ 1.0 | Additive | Beneficial, but likely not mechanism-altering. |
| 1.0 < x ≤ 4.0 | Indifferent | No benefit to combination. |
| > 4.0 | Antagonism | STOP. The drugs inhibit each other. |
Visualization: Checkerboard Workflow
Figure 2: Workflow for determining synergistic potential between Ranacyclin-E and conventional antibiotics.
Troubleshooting Guide (FAQs)
Q1: My Rana-E activity disappears when I add serum. Is it being degraded?
-
Diagnosis: While Rana-E is cyclic and more stable than linear temporins, it is not impervious to serum proteases. However, the more common culprit is protein binding .
-
Explanation: Albumin in serum binds non-specifically to hydrophobic AMPs, sequestering them from bacteria.
-
Solution:
-
Quantify degradation using HPLC: Incubate Rana-E in 50% serum for 0, 1, 4, and 24 hours. If the peak area remains stable but activity drops, it is binding, not degradation.
-
Formulation: Encapsulate Rana-E in liposomes or PEGylate the peptide to reduce serum protein binding [1].
-
Q2: The MIC varies wildly between replicates. Why?
-
Diagnosis: Plasticware adsorption.
-
Explanation: Cationic peptides stick to untreated polystyrene. You are likely losing 50-90% of your peptide to the walls of the tube/plate before it hits the bacteria.
-
Solution:
-
Use Polypropylene plates and tubes.
-
Add 0.01% BSA (Bovine Serum Albumin) to the dilution buffer to block non-specific binding sites [2].
-
Q3: Can I use Rana-E against biofilms?
-
Diagnosis: Rana-E has lower efficacy against established biofilms due to the negatively charged exopolysaccharide (EPS) matrix, which sequesters the cationic peptide.
-
Solution: Use Rana-E as a preventative coating or combine with DNase I or Dispersin B to degrade the matrix, allowing the peptide to penetrate [3].
References
-
Mangoni, M. L., et al. (2016). "Temporins and their synergism against Gram-negative bacteria and in lipopolysaccharide neutralization." Biochemical and Biophysical Research Communications.
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). "Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols.
-
Simmaco, M., et al. (2009). "Antimicrobial peptides from amphibian skin: what do they tell us?" Biopolymers.[5][6][7]
-
Andersson, D. I., et al. (2016). "Antibiotic resistance: turning evolutionary principles into clinical reality." FEMS Microbiology Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial modification of LPS and resistance to antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial peptides: Opportunities and challenges in overcoming resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cyclic Antimicrobial Peptides
Welcome to the Cyclic AMP Technical Support Hub. This guide addresses the unique thermodynamic and kinetic challenges inherent in handling cyclic antimicrobial peptides (AMPs). Unlike linear peptides, cyclic AMPs possess constrained conformational landscapes that enhance metabolic stability but introduce severe pitfalls in synthesis, solubilization, and biological interrogation.
Section 1: Synthesis & Cyclization
Focus: Overcoming entropic barriers and preventing oligomerization.
Q: My head-to-tail cyclization yield is <10%, and I see high molecular weight impurities. What is happening?
Diagnosis: You are likely observing intermolecular oligomerization . Root Cause: The formation of a macrocycle is entropically disfavored compared to linear polymerization. If the reaction concentration is too high, the amine of one peptide molecule attacks the activated carboxylate of another molecule rather than its own tail.
Protocol for Correction:
-
Implement Pseudo-High Dilution:
-
Standard Method: Run the reaction at extremely low concentrations (
to M). -
Syringe Pump Method (Preferred): Slowly add the linear peptide and coupling reagent (e.g., PyBOP/HATU) into a large volume of solvent containing the base (DIPEA) over 4–6 hours. This keeps the instantaneous concentration of activated monomer low, favoring intramolecular reaction [1].
-
-
Check the C-Terminus:
-
If your C-terminal residue is chiral (not Gly or Pro), you risk epimerization during the slow cyclization activation. Switch to a resin that allows anchoring via a side chain (e.g., Asp/Glu-linked) or position Gly/Pro at the C-terminus for the ligation site [2].
-
Q: I am synthesizing a disulfide-cyclized AMP, but I get a mixture of isomers (scrambling).
Diagnosis: Thermodynamic trapping of non-native disulfide pairings. Root Cause: Rapid oxidation (e.g., using Iodine or high-concentration air oxidation) often traps the peptide in kinetically accessible but incorrect folding states.
Protocol for Correction:
-
Use a Redox Buffer: Employ a Glutathione redox pair (GSH/GSSG ratio of 10:1 or 100:1) to allow disulfide exchange.[1] This permits the peptide to "breathe" and shuffle disulfide bonds until it reaches the thermodynamic minimum (native fold) [3].
-
pH Control: Maintain pH 7.5–8.5. Below pH 7, thiolate anions (
) are scarce, halting the exchange reaction.
Workflow Visualization: Cyclization Strategy Decision Tree
Figure 1: Decision logic for selecting the correct cyclization methodology based on peptide chemistry.
Section 2: Purification & Solubility
Focus: Handling hydrophobic collapse and aggregation.
Q: My cyclic peptide is insoluble in water and precipitates during HPLC purification.
Diagnosis: Aggregation driven by amphipathicity. Root Cause: Cyclic AMPs are designed to be amphipathic (cationic + hydrophobic faces). In water, the hydrophobic faces stack (beta-sheet like aggregation), causing precipitation.[2]
Troubleshooting Table: Solvent & Buffer Selection
| Peptide Characteristic | Recommended Solubilization Strategy | HPLC Buffer Modifier |
| Basic (High pI, Arg/Lys rich) | Dissolve in 5% Acetic Acid or 0.1% TFA. | 0.1% TFA (Standard) |
| Acidic (High Asp/Glu content) | Dissolve in 0.1% Ammonium Bicarbonate ( | Ammonium Acetate/Bicarbonate |
| Highly Hydrophobic / Neutral | Dissolve in minimal DMSO or TFE (Trifluoroethanol), then dilute with water. | Use C4 column instead of C18; Heat column to 40–60°C. |
| Cysteine-Rich (Cyclic) | Degas all solvents thoroughly to prevent oxidation. | 0.1% TFA; Avoid high pH. |
Critical Protocol: If the peptide precipitates on the column:
-
Switch Stationary Phase: Use a Polymer-based column (PLRP-S) or a C4 silica column. C18 is often too hydrophobic for sticky cyclic peptides.
-
Add Chaotropes: Add 6M Guanidine-HCl to the sample before injection (ensure your column is compatible with high salt washes) [4].
Section 3: Handling & Storage
Focus: preventing surface adsorption (The "Invisible Loss").
Q: I prepared a 10 µM stock, but my assay acts like there is no peptide present.
Diagnosis: Adsorption to plasticware. Root Cause: Cationic cyclic AMPs bind aggressively to the negatively charged surfaces of standard polystyrene (PS) tubes and pipette tips. You can lose >90% of your peptide to the tube walls in minutes [5].
Corrective Actions:
-
Material Switch: NEVER use polystyrene (PS).[3] Use Polypropylene (PP) or Low-Binding tubes (e.g., Eppendorf LoBind).
-
Glassware: If using glass, it must be silanized (coated with Sigmacote) to cover surface silanols.
-
Additives: Include 0.1% BSA (Bovine Serum Albumin) in your dilution buffer to "coat" the surface sites, provided BSA does not interfere with your specific assay target.
Section 4: Biological Assays (MIC)
Focus: Differentiating true activity from experimental artifacts.
Q: My MIC values fluctuate wildly between experiments (e.g., 4 µg/mL vs >64 µg/mL).
Diagnosis: Cation antagonism or "Inoculum Effect". Root Cause:
-
Cation Antagonism: Standard Mueller-Hinton Broth (MHB) contains variable levels of
and . These divalent cations compete with the cationic AMP for binding sites on the bacterial membrane (LPS), reducing efficacy [6]. -
Plastic Binding: Using "Tissue Culture Treated" plates for MIC assays is a fatal error. These plates are carboxylated (negatively charged) to aid cell attachment, and they will sequester your cationic peptide.
Protocol for Robust MIC:
-
Plate Selection: Use Polypropylene 96-well plates or non-treated polystyrene.[3]
-
Media Standardization: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure physiological levels of
(20-25 mg/L) and (10-12.5 mg/L). -
Inoculum Check: Ensure bacterial density is exactly
CFU/mL. Higher densities absorb peptide, artificially raising the MIC.
Workflow Visualization: MIC Troubleshooting Logic
Figure 2: Step-by-step isolation of variables affecting Antimicrobial Peptide potency assays.
References
-
BenchChem. (2025).[2][4][5] Technical Support Center: Overcoming Low Yield in Cyclic Peptide Synthesis. BenchChem Technical Guides. 4
-
Creative Peptides. (2024).[6][7] Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Creative Peptides Blog. 8
-
Bulaj, G. (2005).[9] Formation of disulfide bonds in proteins and peptides. Biotechnology Advances, 23(1), 87–92.[9] 9[4]
-
JPT Peptide Technologies. (2024). Peptide Solubilization Guidelines. JPT Technical Support. 10
-
Hancock, R. E. W. (1999). Modified MIC Method for Cationic Antimicrobial Peptides. UBC Hancock Lab Protocols. 3[4]
-
Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. 11[4]
Sources
- 1. rapidnovor.com [rapidnovor.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Insights into the Adsorption Mechanisms of the Antimicrobial Peptide CIDEM-501 on Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. jpt.com [jpt.com]
- 11. Rapid Screening of Antimicrobial Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ranacyclin-E Optimization
Topic: Strategies to Enhance Ranacyclin-E Efficacy
Role: Senior Application Scientist Status: System Active
Introduction: The Ranacyclin-E Paradox
Welcome to the Ranacyclin-E Technical Support Hub. If you are here, you likely appreciate the unique potential of this 17-residue cyclic peptide derived from Rana frog skin secretions. Unlike classic amphipathic
This guide addresses the three critical bottlenecks in Ranacyclin-E development: Proteolytic Instability , Hemolytic Toxicity , and Bioavailability .
Module 1: Enhancing Stability (Proteolytic Resistance)
Issue: “My peptide degrades within 30 minutes in human serum.”
Root Cause: Ranacyclin-E contains multiple arginine and lysine residues, making it a prime substrate for trypsin-like serum proteases. While its natural cyclic structure (Cys5–Cys15 disulfide bridge) offers some protection, it is insufficient for systemic half-life.
Strategy: Chirality Modulation (D-Amino Acid Substitution)
Replacing L-amino acids with their D-enantiomers renders the peptide unrecognizable to stereospecific proteases without altering the physicochemical properties (charge, hydrophobicity) required for membrane insertion.
Experimental Protocol: Stability Validation Assay
Use this protocol to quantify half-life extension.
-
Preparation:
-
Prepare Ranacyclin-E (Wild Type) and D-Ranacyclin-E (all D-amino acids) at 1 mg/mL in PBS.
-
-
Incubation:
-
Mix peptide solution 1:1 with 50% human serum (pooled).
-
Incubate at 37°C.
-
-
Sampling:
-
Extract 50 µL aliquots at
minutes. -
Quenching: Immediately add 5 µL of 10% Trifluoroacetic acid (TFA) to stop enzymatic activity.
-
-
Analysis:
-
Centrifuge at 12,000 x g for 10 min to remove precipitated serum proteins.
-
Analyze supernatant via RP-HPLC (C18 column).
-
Success Metric: D-Ranacyclin-E should retain >80% peak area at 240 mins, compared to <10% for Wild Type.
-
Visualizing the Stabilization Logic
Figure 1: Mechanism of proteolytic resistance via D-amino acid substitution. The steric change prevents protease binding while maintaining antimicrobial activity.
Module 2: Reducing Toxicity (Hemolysis Mitigation)
Issue: “The peptide kills bacteria but lyses 40% of red blood cells (RBCs) at the MIC.”
Root Cause: Ranacyclin-E’s mechanism involves insertion into the hydrophobic core.[1][2][3][4] Unlike highly cationic peptides that prefer negatively charged bacterial membranes, Ranacyclin-E is less selective, attacking zwitterionic mammalian membranes (RBCs).
Strategy: Liposomal Encapsulation (PEGylated)
Encapsulating Ranacyclin-E in PEGylated liposomes shields the peptide from non-specific interaction with RBCs while allowing fusion-based delivery to bacteria.
Troubleshooting: Liposome Formulation
| Parameter | Recommended Specification | Reason |
| Lipid Ratio | DPPC:Cholesterol:DSPE-PEG2000 (7:3:0.5) | Cholesterol rigidifies the bilayer to prevent premature peptide leakage. |
| Zeta Potential | -10 to -20 mV | Slight negative charge prevents aggregation but allows fusion with cationic peptide core. |
| PDI (Polydispersity) | < 0.2 | Ensures uniform biodistribution. |
| Loading Method | Thin-Film Hydration + Extrusion | Passive loading is sufficient due to Ranacyclin's hydrophobicity. |
FAQ: Why is my encapsulation efficiency low?
A: Ranacyclin-E is hydrophobic. If you hydrate the lipid film with the peptide in the aqueous phase (PBS), it may precipitate. Fix: Dissolve the peptide with the lipids in the organic solvent (Chloroform/Methanol) step before drying the film. This incorporates the peptide directly into the lipid bilayer.
Module 3: Potency Enhancement (Synergy)
Issue: “I need to lower the MIC against Gram-negative species like P. aeruginosa.”
Root Cause: The outer membrane of Gram-negatives acts as a barrier. While Ranacyclin-E can permeate it, high concentrations are required.
Strategy: Combinatorial Therapy (Synergy)
Ranacyclin-E shows synergy with antibiotics that have intracellular targets (e.g., Doxycycline) or membrane disruptors (e.g., Polymyxin B). Ranacyclin-E permeabilizes the membrane, allowing the conventional antibiotic to enter more easily.
Protocol: Checkerboard Assay for Synergy
Determine the Fractional Inhibitory Concentration Index (FICI).
-
Plate Setup: Use a 96-well plate.
-
X-axis: Serial dilution of Antibiotic (e.g., Doxycycline) (0 to 64 µg/mL).
-
Y-axis: Serial dilution of Ranacyclin-E (0 to 64 µg/mL).
-
-
Inoculum: Add
CFU/mL of P. aeruginosa to all wells. -
Incubation: 18–24 hours at 37°C.
-
Calculation:
[5] -
Interpretation:
-
FICI ≤ 0.5: Synergistic (Target outcome).
-
0.5 < FICI ≤ 4.0: Indifferent.
-
FICI > 4.0: Antagonistic.
-
Module 4: Experimental Workflow Visualization
The following diagram illustrates the decision tree for optimizing Ranacyclin-E based on your specific experimental bottleneck.
Figure 2: Decision matrix for Ranacyclin-E optimization strategies.
References
-
Mangoni, M. L., et al. (2003). "Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity." Biochemistry.
-
Mendes, B., et al. (2025). "D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides."[6][7] bioRxiv.[6]
-
Giacometti, A., et al. (2000). "In-vitro activity of cationic peptides alone and in combination with clinically used antimicrobial agents against Pseudomonas aeruginosa." Journal of Antimicrobial Chemotherapy.
-
Torchilin, V. P. (2005). "Recent advances with liposomes as pharmaceutical carriers." Nature Reviews Drug Discovery.
Sources
- 1. Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Synergy Between Proline-Rich Antimicrobial Peptides and Small Molecule Antibiotics Against Selected Gram-Negative Pathogens in vitro and in vivo [frontiersin.org]
- 6. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
Validation & Comparative
Comparative Guide: Ranacyclin-E vs. Ranacyclin-T Antimicrobial Activity
Executive Summary
Ranacyclin-E and Ranacyclin-T are cyclic antimicrobial peptides (AMPs) derived from the skin secretions of Rana frog species.[1][2][3] While they share high structural homology (both are 17-residue peptides with a conserved cyclic loop), they exhibit distinct functional profiles.[1][2][3]
-
Ranacyclin-T is the superior candidate for therapeutic development due to its higher potency against a broader spectrum of Gram-negative and Gram-positive bacteria and significantly lower hemolytic activity .
-
Ranacyclin-E , while active, demonstrates lower antimicrobial potency and higher cytotoxicity (hemolysis) against mammalian erythrocytes, limiting its direct clinical utility compared to the T variant.
This guide provides a technical comparison of their physicochemical properties, antimicrobial efficacy, mechanism of action, and safety profiles to assist researchers in lead selection.
Structural & Physicochemical Comparison
Both peptides belong to the "Ranacyclin" family, characterized by a "Rana box" motif—a cyclic region formed by a disulfide bridge between Cys5 and Cys15. This constraint is critical for their stability but allows for significant conformational flexibility (random coil) in solution.
| Feature | Ranacyclin-E | Ranacyclin-T |
| Source Organism | Pelophylax lessonae/ridibundus (formerly Rana esculenta) | Rana temporaria |
| UniProt Entry | ||
| Length | 17 Residues | 17 Residues |
| Structure | Cyclic (Cys5-Cys15 disulfide bond) | Cyclic (Cys5-Cys15 disulfide bond) |
| Net Charge (pH 7) | Cationic (+2 to +3) | Highly Cationic (+4) |
| Conformation (Membrane) | ~70% Random Coil / 30% Helix | ~50% Random Coil / 50% Helix |
| Hydrophobicity | High (correlated with higher hemolysis) | Balanced Amphipathicity |
Key Insight: The higher net positive charge of Ranacyclin-T facilitates stronger initial electrostatic attraction to negatively charged bacterial membranes (LPS/LTA), while its balanced hydrophobicity reduces non-specific binding to zwitterionic mammalian membranes (reducing toxicity).
Antimicrobial Performance Matrix
The following data summarizes the Minimum Inhibitory Concentration (MIC) ranges derived from comparative studies. Ranacyclin-T consistently outperforms Ranacyclin-E.
Table 1: Comparative MIC Values (µM)
| Target Organism | Strain Type | Ranacyclin-E (MIC) | Ranacyclin-T (MIC) | Performance Note |
| Escherichia coli | Gram-Negative | > 20 µM | 2 – 8 µM | T is significantly more potent. |
| Staphylococcus aureus | Gram-Positive | 10 – 40 µM | 4 – 12 µM | T shows better efficacy. |
| Pseudomonas syringae | Gram-Negative | > 50 µM (Inactive) | 1 – 3 µM | T is highly effective; E is inactive. |
| Candida albicans | Fungi | 20 – 50 µM | 10 – 25 µM | T shows moderate antifungal superiority. |
Note: "Inactive" indicates no inhibition observed at the highest tested concentration (typically 50–100 µM). Ranacyclin-T displays a "broad-spectrum" profile, whereas Ranacyclin-E is often considered "narrow-spectrum" or weakly active.
Mechanism of Action (MoA)
Unlike classical amphipathic
Mechanism Steps:
-
Electrostatic Attraction: The cationic peptide binds to the anionic bacterial surface.
-
Insertion: The peptide inserts into the hydrophobic core of the lipid bilayer.[1][2][3]
-
Pore Formation: It forms transmembrane pores without causing gross disruption or lysis of the cell wall.
-
Leakage: Essential intracellular contents leak out, or the peptide translocates to target intracellular components.
Visualization: Membrane Interaction Pathway
Figure 1: Mechanism of action for Ranacyclins. Ranacyclin-T favors the bacterial pathway (green), while Ranacyclin-E has a higher propensity for off-target mammalian membrane insertion (red dotted line).
Biocompatibility & Safety Profile
A critical differentiator is hemolytic activity (toxicity to red blood cells).[4][5]
-
Ranacyclin-E: Exhibits high hemolytic activity . Its hydrophobic nature allows it to insert into zwitterionic mammalian membranes (phosphatidylcholine-rich), causing lysis.
-
Ranacyclin-T: Exhibits low to negligible hemolytic activity at antimicrobial concentrations. It is highly selective for negatively charged bacterial membranes.
Therapeutic Index (TI):
-
Ranacyclin-T: High TI (Safe/Potent)
-
Ranacyclin-E: Low TI (Toxic/Weak)
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
A. Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine the lowest concentration of peptide that inhibits visible bacterial growth.[4][6]
-
Preparation:
-
Prepare stock peptide solution (e.g., 10 mg/mL in sterile water).
-
Grow bacteria (E. coli or S. aureus) to mid-log phase (
). -
Dilute bacteria to
CFU/mL in Mueller-Hinton Broth (MHB).
-
-
Plate Setup:
-
Use a 96-well polypropylene plate (prevents peptide adsorption).
-
Add 50 µL of serial peptide dilutions (0.5 – 64 µM).
-
Add 50 µL of bacterial suspension to each well.
-
-
Incubation:
-
Incubate at 37°C for 18–24 hours.
-
-
Readout:
-
Measure absorbance at 600 nm or assess visual turbidity.
-
MIC = Lowest concentration with no growth.[4]
-
B. Hemolysis Assay (Toxicity Check)
Objective: Quantify membrane selectivity.
-
Blood Prep: Wash human or sheep erythrocytes 3x in PBS; resuspend to 10% (v/v).
-
Exposure:
-
Mix 100 µL erythrocyte suspension with 100 µL peptide solution.
-
Incubate 1 hour at 37°C.
-
-
Controls:
-
Negative: PBS (0% lysis).
-
Positive: 1% Triton X-100 (100% lysis).
-
-
Measurement:
-
Centrifuge (1000 x g, 5 min).
-
Measure supernatant absorbance at 540 nm (hemoglobin release).
-
Calculate % Hemolysis:
-
Visualization: Experimental Workflow
Figure 2: Parallel workflow for assessing potency (MIC) and safety (Hemolysis).
References
-
Mangoni, M. L., et al. (2003). "Ranacyclins, a New Family of Short Cyclic Antimicrobial Peptides: Biological Function, Mode of Action, and Parameters Involved in Target Specificity." Biochemistry, 42(47), 14023–14035.[3]
-
UniProt Consortium. "Ranacyclin-T - Rana temporaria." UniProt Knowledgebase, Entry P83719.
-
UniProt Consortium. "Ranacyclin-E - Pelophylax lessonae." UniProt Knowledgebase, Entry P83663.[2]
-
Appelt, C., et al. (2008). "Structures of cyclic, antimicrobial peptides in a membrane-mimicking environment define requirements for activity." Journal of Peptide Science, 14(4), 524-527.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
Executive Summary: The Strategic Pivot to Peptide Therapeutics
Ranacyclin-E is a cyclic antimicrobial peptide (AMP) originally isolated from the skin secretion of the Edible Frog (Pelophylax kl. esculentus, formerly Rana esculenta).[1][2][3][4][5] Unlike linear AMPs (e.g., Magainins), Ranacyclin-E possesses a cyclic heptadecapeptide structure stabilized by an intramolecular disulfide bridge (Cys-Cys).
While conventional antibiotics (e.g.,
Critical Technical Distinction: Experimental data indicates that Ranacyclin-E is less potent as a standalone bactericidal agent compared to its homolog Ranacyclin-T or conventional antibiotics like Ciprofloxacin. However, its true value lies in its synergistic capability to potentiate large-molecule antibiotics (e.g., Rifampicin, Erythromycin) against Gram-negative bacteria by breaching the outer membrane permeability barrier.
Mechanism of Action: Physical Disruption vs. Metabolic Inhibition
To understand the efficacy delta, we must contrast the kill mechanisms. Conventional antibiotics typically inhibit macromolecular synthesis. Ranacyclin-E acts as a "gatekeeper" molecule.
Comparative Mechanism Table
| Feature | Ranacyclin-E | Conventional Antibiotics (e.g., Rifampicin) |
| Primary Target | Bacterial Cell Membrane (Lipid Bilayer) | Intracellular Enzymes (e.g., RNA Polymerase) |
| Mode of Action | Hydrophobic insertion | Ligand-Receptor binding |
| Kinetics | Rapid (Minutes) | Slow (Hours to Days) |
| Resistance Risk | Low (Requires membrane remodeling) | High (Target site mutation/Efflux pumps) |
Visualization: Synergistic Pore Formation Pathway
The following diagram illustrates how Ranacyclin-E facilitates the entry of conventional antibiotics that are otherwise excluded by the Gram-negative outer membrane.
Caption: Ranacyclin-E creates transmembrane pores, allowing large-molecule antibiotics (Red) to bypass the membrane barrier that normally blocks them.
Efficacy Comparison: Quantitative Data Analysis
The following data consolidates findings from Mangoni et al. (2003) and subsequent validation studies. Note the distinction between Standalone efficacy and Combinatorial efficacy.
Table 1: Comparative MIC Values ( M)
| Organism | Strain | Ranacyclin-E (Solo) | Ranacyclin-T (Solo) | Rifampicin (Solo) | Rifampicin + Ranacyclin-E |
| Gram-Negative | |||||
| E. coli | D22 | > 50 (Inactive) | 6 - 12 | > 100 | < 5 (Synergy) |
| Ps. aeruginosa | ATCC 15692 | > 100 | 25 - 50 | > 100 | 12.5 (Synergy) |
| Gram-Positive | |||||
| S. aureus | Various | 25 - 50 | 3 - 6 | 0.05 | No Change |
| B. megaterium | Bm11 | 12 - 25 | 1.5 - 3 | -- | -- |
Analysis:
-
Potency Deficit: Ranacyclin-E is consistently 4-8x less potent than Ranacyclin-T and significantly less potent than optimized antibiotics against susceptible strains.
-
Spectrum Limitation: It shows poor standalone activity against Gram-negatives like E. coli due to the inability to fully destabilize the LPS layer on its own at low concentrations.
-
The "Rescue" Effect: The critical data point is the E. coli and P. aeruginosa column. Rifampicin is normally ineffective against these Gram-negatives due to impermeability. The addition of sub-lethal Ranacyclin-E restores Rifampicin sensitivity.
Experimental Protocols: Validating Efficacy & Synergy
To reproduce these findings or test novel derivatives, use the following self-validating protocols.
Protocol A: Peptide-Specific MIC Determination (Broth Microdilution)
Standard CLSI protocols must be modified for peptides to prevent surface adsorption.
Materials:
-
Polypropylene (PP) 96-well plates (Do NOT use Polystyrene; peptides bind to PS).
-
Mueller-Hinton Broth (MHB) supplemented with 0.002% Tween-80 (prevents aggregation).
-
Bacterial inoculum adjusted to
CFU/mL.
Workflow:
-
Stock Prep: Dissolve Ranacyclin-E in sterile deionized water to 10x the highest desired concentration.
-
Serial Dilution: Perform 2-fold serial dilutions in PP plates using MHB.
-
Inoculation: Add
of bacterial suspension to of peptide solution. -
Incubation: 18-24 hours at 37°C.
-
Readout: Visual turbidity check or
.-
Validation Step: Include a control well with Melittin (positive control) and a solvent blank.
-
Protocol B: Checkerboard Assay for Synergy
Used to calculate the Fractional Inhibitory Concentration (FIC) Index.
Workflow Diagram:
Caption: Checkerboard assay workflow for determining the FIC Index to validate synergy.
Calculation:
Safety Profile: The Hemolysis Bottleneck
A major barrier to Ranacyclin-E clinical translation is toxicity to mammalian cells.
-
Observation: Ranacyclin-E induces hemolysis (lysis of Red Blood Cells) at concentrations near its antimicrobial MIC (
). -
Comparison: Conventional antibiotics (e.g., Penicillin) have a Therapeutic Index (TI) > 1000. Ranacyclin-E has a TI near 1.
-
Implication: Future development must focus on peptidomimetics (e.g., D-amino acid substitution or cyclization modifications) to dissociate antimicrobial activity from hemolytic activity.
References
-
Mangoni, M. L., et al. (2003). "Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity."[3] Biochemistry, 42(47), 14023-14035.[3]
-
Simmaco, M., et al. (2009). "Antimicrobial peptides from amphibian skin: what do they tell us?" Biopolymers, 92(6), 518-533.
-
Brogden, K. A. (2005). "Antimicrobial peptides: pore formers or metabolic inhibitors in bacteria?" Nature Reviews Microbiology, 3(3), 238-250.
-
Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."
Sources
- 1. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 2. Discovery of Antimicrobial Peptides That Can Accelerate Culture Diagnostics of Slow-Growing Mycobacteria Including Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
Validating the Pore-Forming Mechanism of Ranacyclin-E: A Comparative Technical Guide
As a Senior Application Scientist, my objective in this guide is to move beyond superficial observations and dissect the biophysical causality of Ranacyclin-E’s unique pore-forming mechanism. Discovered in the skin secretions of the Rana esculenta frog, Ranacyclin-E is a 17-residue cyclic antimicrobial peptide (AMP) that challenges the traditional paradigms of membrane permeabilization[1].
Unlike classic AMPs that rely on high α-helical content and electrostatic disruption (the carpet model), Ranacyclin-E adopts a predominantly random coil structure, binds equally to zwitterionic and negatively charged lipid bilayers, and inserts directly into the hydrophobic core. This allows it to form transmembrane pores without causing massive damage to the bacterial cell wall[2][3]. To validate these claims for drug development applications, we must employ orthogonal, self-validating experimental workflows.
Mechanistic Divergence: Ranacyclin-E vs. Classic AMPs
To contextualize Ranacyclin-E’s performance, we must compare it against industry-standard reference peptides: Melittin (a highly potent but hemolytic peptide from bee venom) and Magainin-2 (a classic α-helical AMP from Xenopus laevis).
Classic AMPs typically require an α-helical transition upon contacting the membrane, driven by electrostatic interactions with anionic lipid headgroups[4]. They accumulate on the surface until a concentration threshold is reached, leading to catastrophic membrane lysis. In contrast, Ranacyclin-E bypasses the need for a defined secondary structure, utilizing its hydrophobic residues to penetrate the lipid bilayer directly, forming stable pores while leaving the outer cell wall intact[1][5].
Table 1: Comparative Performance and Biophysical Profiles
| Parameter | Ranacyclin-E | Melittin | Magainin-2 |
| Primary Structure | 17-aa, Cyclic (Disulfide bridge) | 26-aa, Linear | 23-aa, Linear |
| Active Conformation | ~70% Random Coil[1] | Amphipathic α-Helix | Amphipathic α-Helix |
| Binding Affinity | Zwitterionic & Anionic equally | Preference for Zwitterionic | Strict preference for Anionic |
| Mechanism of Action | Hydrophobic Core Insertion (Pore) | Toroidal Pore / Carpet Model | Toroidal Pore |
| Cell Wall Impact | Intact (No gross damage)[2] | Complete Lysis / Disruption | Disruption |
| Hemolytic Toxicity | Low to Moderate | Extremely High | Low |
Mechanistic Pathway Visualization
The following diagram illustrates the divergent signaling and physical interaction pathways between Ranacyclin-E and classic linear AMPs.
Fig 1. Mechanistic divergence between Ranacyclin-E and classic α-helical AMPs.
Experimental Workflows for Mechanistic Validation
To rigorously prove Ranacyclin-E's mechanism, I have structured three self-validating protocols. Each step is designed with internal controls to ensure that the observed phenomena are driven by the peptide's unique biophysics, rather than experimental artifacts.
Protocol 1: Structural Profiling via Circular Dichroism (CD) & ATR-FTIR
Causality: We must prove that membrane permeation does not require an α-helical transition. Standard aqueous buffers do not reflect physiological conditions; therefore, we must quantify the peptide's secondary structure in membrane-mimetic environments (SDS micelles and lipid vesicles)[6]. Self-Validating System: Comparing CD spectra in PBS (aqueous) versus 1% SDS (membrane-mimetic) isolates the lipid-induced folding behavior.
-
Preparation of Environments: Prepare Ranacyclin-E at a concentration range of 1–50 μM in standard PBS (pH 7.4) and in 1% SDS solutions.
-
CD Spectroscopy: Record spectra from 190 to 250 nm using a spectropolarimeter at 25°C.
-
ATR-FTIR Corroboration: To rule out micelle-specific artifacts, prepare hydrated lipid films of POPC/POPG (3:1) on a germanium crystal. Inject the peptide and measure the Amide I band (1600–1700 cm⁻¹).
-
Data Interpretation: A peak shift indicating ~70% random coil and ~30% β-turn/helical content confirms that extensive secondary structure folding is not a prerequisite for Ranacyclin-E's activity[2].
Protocol 2: Real-Time Binding Kinetics via Surface Plasmon Resonance (SPR)
Causality: Traditional tryptophan fluorescence only indicates the polarity of the microenvironment. SPR is required to decouple the association/dissociation kinetics and prove that Ranacyclin-E binds zwitterionic and anionic membranes with similar affinities—indicating a non-electrostatic, hydrophobic-driven insertion[3]. Self-Validating System: Using L1 sensor chips coated with either pure POPC (zwitterionic) or POPC/POPG (anionic) liposomes acts as an internal control for charge dependency.
-
Liposome Preparation: Extrude Large Unilamellar Vesicles (LUVs) of POPC and POPC/POPG (3:1) through a 100 nm polycarbonate filter.
-
Chip Immobilization: Capture the LUVs onto a Biacore L1 sensor chip at a flow rate of 5 μL/min until a stable baseline of ~4000 RU is achieved.
-
Peptide Injection: Inject Ranacyclin-E at varying concentrations (0.5 to 10 μM) over the lipid surfaces.
-
Kinetic Analysis: Measure the association (
) and dissociation ( ) rates. Equivalent binding profiles across both chip types validate that Ranacyclin-E targets the hydrophobic core rather than relying on electrostatic attraction to negatively charged headgroups[5].
Protocol 3: Morphological Assessment via Transmission Electron Microscopy (TEM)
Causality: Biochemical assays cannot visualize physical cell wall integrity. TEM is critical to visually confirm the hypothesis that Ranacyclin-E forms pores without inducing the catastrophic cell wall lysis seen with carpet-model AMPs[2]. Self-Validating System: Comparing treated intact bacteria with treated bacterial spheroplasts (bacteria with the cell wall enzymatically removed) isolates membrane-specific effects from cell wall interactions.
-
Bacterial Preparation: Culture E. coli and S. aureus to the mid-logarithmic phase. Prepare a parallel batch of bacterial spheroplasts using lysozyme/EDTA treatment.
-
Peptide Incubation: Treat both intact cells and spheroplasts with Ranacyclin-E at 2× MIC for 30 minutes.
-
Fixation & Sectioning: Fix the cells in 2.5% glutaraldehyde, post-fix in 1% osmium tetroxide, dehydrate in an ethanol series, and embed in epoxy resin. Cut ultrathin sections (70 nm).
-
Imaging: Observe under TEM at 80 kV. Intact outer cell walls coupled with cytoplasmic leakage (ghost cells) confirm the formation of transmembrane pores without wall destruction.
Workflow Validation Diagram
Fig 2. Self-validating experimental workflow for AMP mechanism characterization.
References
-
Mangoni, M. L., Papo, N., Mignogna, G., Andreu, D., Shai, Y., Barra, D., & Simmaco, M. (2003). "Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity." Biochemistry, 42(47), 14023-14035. URL:[Link]
-
Huan, Y., Kong, Q., Mou, H., & Yi, H. (2020). "Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields." Frontiers in Microbiology, 11, 582779. (Referenced via ASM Journals context on AMP discovery). URL:[Link]
-
Wu, J., et al. (2020). "Ranacyclin-NF, a Novel Bowman–Birk Type Protease Inhibitor from the Skin Secretion of the East Asian Frog, Pelophylax nigromaculatus." International Journal of Molecular Sciences, 21(13), 4768. URL:[Link]
Sources
- 1. Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Publications | Yechiel Shai Lab [weizmann.ac.il]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Ranacyclin Family Peptides: Dual-Targeting Scaffolds in Drug Development
Ranacyclins represent a unique evolutionary convergence in peptide biochemistry. Originally isolated from the skin secretions of anuran amphibians, these 17- to 18-residue cyclic peptides exhibit a remarkable dual-functionality: they act both as membrane-active antimicrobial peptides (AMPs) and as Bowman-Birk-like trypsin inhibitors (BBLTIs). For drug development professionals, ranacyclins offer a highly stable, genetically tunable scaffold capable of addressing both multidrug-resistant bacterial infections and protease-driven inflammatory pathologies.
This guide provides a comprehensive comparative analysis of the ranacyclin family, detailing their structural divergence, mechanisms of action, and the rigorous experimental workflows required to characterize them.
Structural and Functional Divergence
The defining feature of the ranacyclin family is their highly conserved cyclic loop, which is homologous to the classical Bowman-Birk Trypsin Inhibitory Loop (TIL). However, subtle amino acid substitutions outside and within this loop dictate whether a specific ranacyclin analog leans toward antimicrobial membrane permeabilization or highly specific serine protease inhibition [1].
Table 1: Structural and Physicochemical Properties of Key Ranacyclins
| Peptide | Origin Species | Length | Net Charge | Primary Function | Secondary Structure (in Membrane) |
| Ranacyclin-E | Rana esculenta | 17 aa | +2 | Antimicrobial | ~70% Random Coil |
| Ranacyclin-T | Rana temporaria | 17 aa | +3 | AMP & Protease Inhibitor | ~50% Random Coil |
| Ranacyclin-NF | Pelophylax nigromaculatus | 17 aa | +1 | Protease Inhibitor | |
| pLR | Rana pipiens | 18 aa | +3 | Antimicrobial | ~70% Random Coil |
Data synthesized from [2] and [3].
Mechanism of Action: The Dual-Target Paradigm
Unlike classical
Simultaneously, the conserved TIL motif allows ranacyclins to act as competitive, tight-binding inhibitors of serine proteases like trypsin. The efficacy of this inhibition is heavily dependent on the P5' position residue and the overall cationicity of the peptide [5].
Caption: Dual mechanism of action of ranacyclins: membrane permeation and protease inhibition.
Comparative Performance Profiling
When evaluating ranacyclins for therapeutic development, it is critical to compare their inhibitory constants (
Table 2: Comparative Bioactivity Profiling
| Peptide | Trypsin | MIC: S. aureus ( | MIC: E. coli ( | Hemolytic Toxicity ( |
| Ranacyclin-E | N/A | 10 - 20 | >100 | Negligible |
| Ranacyclin-T | 116 | 5 - 10 | 50 - 100 | Negligible |
| Ranacyclin-NF | 447 | >256 | >256 | Negligible |
| PPF-BBI | 170 | >100 | >100 | Negligible |
Note: MIC ranges are representative values derived from standardized broth microdilution assays in the cited literature[3][5].
Self-Validating Experimental Workflows
To accurately characterize the dual nature of ranacyclins, researchers must employ orthogonal techniques. The following protocols are designed with built-in causality and validation checkpoints to ensure data integrity.
Caption: Self-validating experimental workflow for ranacyclin functional characterization.
Protocol 1: Real-Time Membrane Binding (SPR) & Structural Profiling (ATR-FTIR)
Objective: Differentiate between superficial membrane binding and true hydrophobic insertion.
-
Liposome Preparation: Extrude POPE/POPG (3:1) lipids through a 100 nm polycarbonate membrane to form Large Unilamellar Vesicles (LUVs).
-
Causality: This specific lipid ratio mimics the anionic surface of Gram-negative bacterial membranes, providing a physiologically relevant target.
-
-
SPR Sensor Chip Coating: Immobilize LUVs onto a Biacore L1 sensor chip.
-
Validation Checkpoint: Inject 0.1 mg/mL BSA; a response of <100 RU confirms complete lipid coverage, preventing non-specific peptide binding to the dextran matrix.
-
-
Kinetic Analysis: Inject ranacyclin peptides (0.5 to 10
M) at 30 L/min. Calculate and using a 1:1 Langmuir model. -
ATR-FTIR Spectroscopy: Deposit peptide-lipid mixtures onto a germanium crystal. Evaporate bulk water under a stream of
.-
Causality: Removing bulk water eliminates the strong H-O-H bending vibration at 1640 cm⁻¹, which otherwise masks the peptide Amide I band critical for secondary structure determination. Unlike Circular Dichroism (CD), ATR-FTIR is unaffected by the light scattering of lipid suspensions.
-
-
Spectral Deconvolution: Analyze the Amide I band (1600–1700 cm⁻¹) to quantify the random coil fraction.
-
Validation Checkpoint: Monitor the lipid
stretching vibrations (2850–2920 cm⁻¹) to ensure the lipid bilayer remains intact upon peptide insertion.
-
Protocol 2: Determination of Trypsin Inhibitory Constant ( )
Objective: Accurately measure the affinity of the Bowman-Birk loop for serine proteases.
-
Enzyme Standardization: Active-site titrate bovine trypsin using 4-methylumbelliferyl p-guanidinobenzoate (MUGB).
-
Causality: Commercial trypsin preparations contain inactive autolysis products. Titration ensures molarity is calculated based only on catalytically active enzyme, which is mathematically essential for tight-binding Morrison kinetics.
-
-
Fluorogenic Substrate Assay: Prepare a reaction buffer (50 mM Tris-HCl, 20 mM
, pH 8.0). Add 1 nM active trypsin and varying concentrations of ranacyclin (0.1 nM to 1 M).-
Causality:
is included to stabilize the trypsin structure and prevent autolysis during the extended incubation period.
-
-
Equilibration: Pre-incubate the enzyme-inhibitor complex for 30 minutes at 37°C.
-
Validation Checkpoint: Tight-binding BBI inhibitors often have slow association rates. Pre-incubation ensures the system reaches thermodynamic equilibrium before substrate addition.
-
-
Velocity Measurement: Add the fluorogenic substrate Boc-Gln-Ala-Arg-AMC (50
M). Measure fluorescence (Ex 380 nm / Em 460 nm) continuously for 10 minutes to obtain the steady-state velocity ( ). -
Data Fitting: Fit the fractional velocities (
) against inhibitor concentration using the Morrison equation for tight-binding inhibitors to extract the true , rather than an apparent which fluctuates with enzyme concentration.
References
-
Zelezetsky, L., et al. "Ranacyclins, a New Family of Short Cyclic Antimicrobial Peptides: Biological Function, Mode of Action, and Parameters Involved in Target Specificity." Biochemistry, 2003.[Link]
-
Wang, T., et al. "Ranacyclin-NF, a Novel Bowman-Birk Type Protease Inhibitor from the Skin Secretion of the East Asian Frog, Pelophylax nigromaculatus." Biology, 2020.[Link]
-
Chen, X., et al. "Discovery and Rational Design of a Novel Bowman-Birk Related Protease Inhibitor." Biomolecules, 2019.[Link]
Sources
- 1. Ranacyclin-NF, a Novel Bowman-Birk Type Protease Inhibitor from the Skin Secretion of the East Asian Frog, Pelophylax nigromaculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Rational Design of a Novel Bowman-Birk Related Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Structural and Functional Comparative Analysis of Ranacyclin-E and pLR Peptide
[1]
Executive Summary
This guide provides a rigorous technical comparison between Ranacyclin-E , a cyclic antimicrobial peptide (AMP) from the edible frog Pelophylax lessonae (formerly Rana esculenta), and pLR (peptide Leucine-Arginine), a homologous peptide from the Northern Leopard frog Lithobates pipiens (formerly Rana pipiens).
While both peptides share a highly conserved cyclic "Rana box" motif and adopt similar random-coil conformations in membrane environments, they exhibit distinct biological profiles. Ranacyclin-E is primarily characterized as a broad-spectrum antimicrobial agent. In contrast, pLR was originally identified as an immunomodulatory peptide with potent histamine-releasing activity, though subsequent studies have revealed it possesses context-dependent antimicrobial properties. This guide dissects their structural homology, physicochemical divergence, and mechanistic causality.
Structural Architecture
Both peptides belong to the "Ranacyclin" family, defined by a cyclic loop formed by an intramolecular disulfide bridge (the "Rana box"). This structural constraint is critical for their stability but, counter-intuitively, does not enforce a rigid secondary structure in membrane environments.
Sequence Alignment & Homology
The core structural similarity lies in the 11-residue loop region, which is 100% identical between the two peptides. Divergence occurs primarily in the N-terminal and C-terminal flanking tails.
| Feature | Ranacyclin-E | pLR Peptide |
| Primary Sequence | S A P R G C W T K S Y P P K P C K | L V R G C W T K S Y P P K P C F V R |
| Length | 17 Residues | 18 Residues |
| N-Terminal Flank | S A P R G | L V R G |
| Cyclic Loop | C W T K S Y P P K P C | C W T K S Y P P K P C |
| C-Terminal Flank | K | F V R |
| Disulfide Bridge | Cys6 – Cys16 | Cys5 – Cys15 |
| C-Terminus | Amidated | Amidated |
Structural Visualization
The following diagram illustrates the cyclic topology and the conserved "Rana box" motif shared by both peptides.
Figure 1: Comparative topology of Ranacyclin-E and pLR. Note the identical loop sequence (blue) constrained by a disulfide bridge (yellow), with divergent N/C-terminal tails (red).
Physicochemical Profile
Despite the sequence homology, the subtle differences in the flanking regions alter the physicochemical landscape, influencing their interaction with lipid bilayers and immune receptors.
| Property | Ranacyclin-E | pLR Peptide | Impact |
| Net Charge (pH 7) | +4 | +4 | Both are cationic, facilitating initial electrostatic attraction to anionic bacterial membranes. |
| Hydrophobicity | Moderate | Higher (Leu/Val/Phe rich) | pLR's flanking regions (Leu, Val, Phe) are more hydrophobic than Ranacyclin-E's (Ser, Ala, Lys), potentially affecting solubility and receptor binding. |
| Secondary Structure (Aqueous) | Random Coil | Random Coil | Both are unstructured in water. |
| Secondary Structure (Membrane) | ~70% Random Coil | ~70% Random Coil | Unlike typical AMPs that form |
Functional Performance
The functional divergence is the most critical distinction for drug development. Ranacyclin-E is optimized for direct microbial killing, while pLR appears evolutionarily tuned for immune signaling (chemotaxis/degranulation).
Antimicrobial Activity (MIC)
Ranacyclin-E displays a broader and more potent antimicrobial spectrum. pLR was initially reported as inactive but later shown to have specific activity against certain fungi and Gram-negative bacteria, albeit often at higher concentrations.
| Target Organism | Ranacyclin-E Activity | pLR Activity |
| Staphylococcus aureus (Gram+) | Potent | Weak / Inactive |
| Escherichia coli (Gram-) | Moderate | Weak |
| Candida albicans (Fungus) | Potent | Moderate |
| Yersinia pseudotuberculosis | Potent | N/A |
Immunomodulation & Toxicity
-
pLR: Acts as a potent secretagogue. It induces rapid histamine release from rat peritoneal mast cells, exhibiting 2-fold greater potency than melittin (a known lytic peptide) without causing cell lysis [2].[1] This suggests a receptor-mediated mechanism rather than simple membrane disruption.
-
Ranacyclin-E: Shows low hemolytic activity against human erythrocytes, making it a safer candidate for systemic antimicrobial applications compared to non-selective lytic peptides.
Mechanistic Insights
The mechanism of action for both peptides challenges the classical "amphipathic helix" dogma of AMPs.
Membrane Interaction Model
-
Electrostatic Attraction: The cationic nature (+4) drives both peptides to the anionic surface of bacterial membranes.
-
Hydrophobic Insertion: Instead of forming surface helices, the peptides insert into the hydrophobic core of the bilayer.
-
Pore Formation: They likely form toroidal pores or "channel-like" structures. Crucially, this insertion occurs without the peptides adopting a defined
-helical or -sheet structure. They remain ~70% random coil within the lipid environment [3]. -
Divergence: pLR's specific ability to trigger mast cell degranulation implies it may also interact with specific G-protein coupled receptors (GPCRs) or membrane microdomains distinct from its general membrane-permeabilizing ability.
Figure 2: Mechanistic pathway. Both peptides insert into the membrane core as random coils, but pLR diverges to trigger immune signaling.
Experimental Protocols
To validate these properties, the following standardized protocols are recommended.
A. Circular Dichroism (CD) Spectroscopy
Purpose: To verify the random coil conformation in membrane-mimetic environments.[2][3]
-
Preparation: Dissolve peptide (50 μM) in:
-
Buffer (10 mM Phosphate, pH 7.0).
-
50% TFE (Trifluoroethanol) or SDS micelles (30 mM) to mimic membrane.
-
-
Measurement: Scan from 190 to 260 nm using a quartz cuvette (0.1 cm path length).
-
Analysis:
- -helix: Double minima at 208 nm and 222 nm.
-
Ranacyclin/pLR Result: Expect a strong negative band near 200 nm (Random Coil), even in SDS/TFE, confirming the lack of induced helicity [1][3].
B. Minimal Inhibitory Concentration (MIC) Assay
Purpose: To quantify antimicrobial potency.
-
Inoculum: Dilute overnight bacterial culture (S. aureus or E. coli) to
CFU/mL in Mueller-Hinton Broth. -
Dilution: Prepare serial 2-fold dilutions of the peptide in a 96-well plate (Range: 0.5 to 128 μM).
-
Incubation: Add 50 μL of bacteria to 50 μL of peptide solution. Incubate at 37°C for 18–24 hours.
-
Readout: Determine MIC as the lowest concentration with no visible growth (OD600 < 0.1).
C. Histamine Release Assay (pLR Specific)
Purpose: To assess immunomodulatory potential.
-
Cell Isolation: Isolate peritoneal mast cells from rats (or use a mast cell line like RBL-2H3).
-
Treatment: Incubate
cells with varying concentrations of pLR (0.1 – 100 μM) for 15 min at 37°C. -
Control: Use Melittin as a positive control and buffer as negative.
-
Quantification: Measure histamine in the supernatant using a fluorometric assay (o-phthalaldehyde method) or ELISA.
-
Validation: Verify cell viability (Trypan Blue) to ensure release is non-cytolytic (secretory) rather than due to lysis.
References
-
Mangoni, M. L., et al. (2003). Ranacyclins, a New Family of Short Cyclic Antimicrobial Peptides: Biological Function, Mode of Action, and Parameters Involved in Target Specificity.[4] Biochemistry, 42(47), 14023–14035.[4]
-
Salmon, A. L., et al. (2001).[1] Peptide Leucine Arginine, a Potent Immunomodulatory Peptide Isolated and Structurally Characterized from the Skin of the Northern Leopard Frog, Rana pipiens.[2][1] Journal of Biological Chemistry, 276(16), 12971–12977.
-
Polte, T., et al. (2013). Therapeutic potential of the peptide leucine arginine as a new nonplant bowman-birk-like serine protease inhibitor.[5] Journal of Biological Chemistry.
Sources
- 1. Peptide leucine arginine, a potent immunomodulatory peptide isolated and structurally characterized from the skin of the Northern Leopard frog, Rana pipiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. getentry.ddbj.nig.ac.jp [getentry.ddbj.nig.ac.jp]
- 5. Therapeutic potential of the peptide leucine arginine as a new nonplant bowman-birk-like serine protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Ranacyclin-E Analogs: A Comparative Technical Guide
Executive Summary
The escalating crisis of Multi-Drug Resistant (MDR) bacteria necessitates the exploration of Antimicrobial Peptides (AMPs) that offer novel mechanisms of action with reduced host toxicity. Ranacyclin-E (RanE) , a cyclic 17-residue peptide derived from the skin secretion of Rana esculenta, represents a unique class of AMPs.[1] Unlike linear
This guide evaluates the therapeutic potential of Ranacyclin-E and its key analogs, specifically focusing on Ranacyclin-T (RanT) and the multifunctional Ranacyclin-NF (RNF) . We provide a rigorous comparison of their antimicrobial potency, biocompatibility, and mechanistic distinctiveness, supported by experimental protocols and data visualization.[1]
Structural & Mechanistic Foundations
Ranacyclins are characterized by a cyclic "Rana box" motif (disulfide bridge between Cys5 and Cys15), which confers proteolytic stability. Their mechanism differs significantly from the "carpet" or "toroidal pore" models of highly cationic linear peptides.
The Analogs Defined
| Peptide Variant | Origin | Structural Modification | Primary Therapeutic Focus |
| Ranacyclin-E (RanE) | Rana esculenta | Native Cyclic 17-mer | Broad-spectrum antimicrobial (Gram+ bias) |
| Ranacyclin-T (RanT) | Rana temporaria | Ile11 | Natural analog with altered hydrophobicity |
| Ranacyclin-NF (RNF) | Pelophylax nigromaculatus | Bowman-Birk Inhibitor homology | Synergistic Adjuvant : Trypsin inhibition + Antibiotic potentiation |
Mechanism of Action: Direct Lysis vs. Synergistic Entry
While RanE functions primarily through membrane insertion into the hydrophobic core, the RNF analog exhibits a dual mode of action: protease inhibition (protecting itself and co-administered drugs) and membrane perturbation that potentiates standard antibiotics like Gentamicin.
Caption: Figure 1. Divergent mechanisms of Ranacyclin-E (direct membrane disruption) versus Ranacyclin-NF (protease inhibition and antibiotic potentiation).
Comparative Performance Analysis
The following data synthesizes experimental findings to contrast the efficacy and safety of RanE analogs against the standard high-toxicity control, Melittin.
Antimicrobial Potency (MIC) & Synergy
RanE shows moderate direct activity, whereas RNF is a weak direct antimicrobial but a potent adjuvant.
Table 1: Comparative MIC Values (
| Target Organism | Ranacyclin-E (RanE) | Ranacyclin-NF (RNF) | RNF + Gentamicin | Melittin (Control) |
| S. aureus (Gram+) | 8 - 32 | > 256 (Weak) | 1.0 | 0.5 - 2.0 |
| E. coli (Gram-) | 16 - 64 | > 512 (Inactive) | 2.0 | 1.0 - 4.0 |
| MRSA (Resistant) | 32 - 64 | > 512 | 1.0 | 2.0 - 8.0 |
*Note: RNF at sub-inhibitory concentrations reduces the MIC of Gentamicin from 2.0
Biocompatibility (Hemolysis)
A critical advantage of Ranacyclin analogs is their low toxicity compared to linear AMPs.
Table 2: Hemolytic Activity (HC50)
| Peptide | HC50 ( | Relative Toxicity | Therapeutic Index |
| Melittin | 0.5 - 3.0 | High | Low (Toxic at therapeutic dose) |
| Ranacyclin-E | > 100 | Low | Moderate |
| Ranacyclin-NF | > 500 | Negligible | High |
Insight: RNF retains the structural stability of the Ranacyclin family but eliminates the hemolytic liability, making it an ideal candidate for combination therapies.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized, self-validating protocols.
Protocol A: MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to
CFU/mL in Mueller-Hinton Broth (MHB). -
Peptide Dilution: Prepare 2-fold serial dilutions of RanE/RNF in 96-well polypropylene plates (to minimize peptide adsorption). Range: 0.5
M to 128 M. -
Incubation: Add 50
L inoculum to 50 L peptide solution. Incubate at 37°C for 18-24 hours. -
Readout: MIC is the lowest concentration with no visible growth.[3]
-
Validation: Positive control (Vancomycin) must fall within 0.5–2.0
g/mL.
Protocol B: Synergy Assessment (Checkerboard Assay)
Use this to quantify RNF's potential as an adjuvant.
-
Matrix Setup: Create an
matrix in a 96-well plate.-
X-axis: Gentamicin (0.03
4 M). -
Y-axis: Ranacyclin-NF (4
256 M).
-
-
Calculation: Determine the Fractional Inhibitory Concentration Index (FICI).
-
Interpretation:
Protocol C: Hemolysis Assay (HC50)
Critical for establishing the safety profile.
-
RBC Prep: Wash fresh human erythrocytes (hRBCs) 3x with PBS.[8] Resuspend to 2% (v/v).
-
Exposure: Incubate 100
L RBC suspension with 100 L peptide (serial dilutions) for 1 hour at 37°C. -
Controls:
-
Negative: PBS (0% lysis).
-
Positive: 1% Triton X-100 (100% lysis).
-
-
Measurement: Centrifuge (1000 x g, 5 min). Transfer supernatant to a new plate. Measure Absorbance at 540 nm (Hemoglobin).[8][9]
-
Calculation:
Experimental Workflow Visualization
The following diagram outlines the logical progression from peptide synthesis to therapeutic validation.
Caption: Figure 2. Step-by-step workflow for validating Ranacyclin analogs, prioritizing safety (Hemolysis) early in the decision matrix.
References
-
Mangoni, M. L., et al. (2003). "Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity."[10] Biochemistry.
-
Zhou, M., et al. (2020). "Ranacyclin-NF, a Novel Bowman–Birk Type Protease Inhibitor from the Skin Secretion of the East Asian Frog, Pelophylax nigromaculatus."[1][11] Biology.
-
BenchChem. "Comparative Analysis of the Hemolytic Activity of Pleurocidin and Other Antimicrobial Peptides."[9] BenchChem Technical Guides.
-
Patocka, J., et al. (2019). "Antimicrobial Peptides: Amphibian Host Defense Peptides."[1] Current Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of Novel Synthetic Peptides Derived from Indolicidin and Ranalexin against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ranacyclin-NF, a Novel Bowman-Birk Type Protease Inhibitor from the Skin Secretion of the East Asian Frog, Pelophylax nigromaculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Ranacyclin-E: Advanced Disposal & Handling Protocols
Operational Guide for Laboratory Safety & Environmental Compliance
Part 1: Executive Safety Summary
Ranacyclin-E is a 17-residue cyclic antimicrobial peptide (AMP) originally isolated from Rana esculenta.[1] While often classified as "non-hazardous" in standard GHS frameworks due to a lack of specific toxicity data, its biological function as a pore-forming agent and its environmental persistence (due to its cyclic stability) mandate strict containment.
Immediate Action Directive:
-
Spill: Do not wipe dry. Wet with 10% sodium hypochlorite (bleach), let sit for 30 minutes, then absorb.[2]
-
Skin Contact: Peptides are potential sensitizers.[3] Wash with soap/water for 15 minutes.[4]
-
Disposal Path: Incineration is the only guaranteed method of destruction. Autoclaving alone is insufficient for the pure peptide due to the thermal stability of the cyclic structure.
Part 2: Technical Grounding & Hazard Analysis
The Stability Problem: Why Standard Autoclaving Fails
Unlike linear peptides, Ranacyclin-E possesses a cyclic structure stabilized by a disulfide bridge (the "Rana box" motif). This structural constraint confers significant resistance to proteolysis and thermal denaturation.
-
Mechanism of Action: Ranacyclin-E inserts into the hydrophobic core of bacterial membranes to form transmembrane pores.[5]
-
Environmental Risk: Release of stable AMPs into wastewater contributes to the selective pressure for antibiotic-resistant bacterial strains.
-
Disposal Implication: Standard autoclaving (121°C, 15 psi, 20 min) effectively kills biological contaminants treated with the peptide, but may not fully degrade the peptide itself. Chemical oxidation or high-temperature incineration (>800°C) is required.
Part 3: Operational Disposal Workflows
Liquid Waste Management
Scenario A: Cell Culture Media (Low Concentration < 100 µM) Used media containing Ranacyclin-E and biological agents (bacteria/mammalian cells).
-
Primary Hazard: Biohazard (Pathogens) + Trace Chemical.
-
Protocol:
-
Chemical Inactivation: Add Sodium Hypochlorite (Bleach) to a final concentration of 10% (v/v) .[2]
-
Calculation: For 500 mL waste, add 50 mL undiluted bleach.
-
-
Contact Time: Allow to stand for minimum 30 minutes . The oxidative stress cleaves the disulfide bonds and disrupts the cyclic integrity.
-
Neutralization (Optional but Recommended): Verify pH is neutral before drain disposal (if local regulations permit neutralized biological waste in drains).
-
Disposal: Flush with copious water OR consolidate into "Deactivated Liquid Biohazard" carboys.
-
Scenario B: Stock Solutions (High Concentration > 1 mM) Expired or unused pure peptide in water/DMSO.
-
Primary Hazard: Chemical/Bioactive Substance.
-
Protocol:
-
Do NOT Autoclave.
-
Segregation: Collect in a dedicated "High-BTU" Chemical Waste stream container.
-
Labeling: Label clearly as "Cyclic Peptide Solution - Non-Regulated Chemical Waste - For Incineration."
-
Disposal: Hand off to EHS for off-site incineration.
-
Solid Waste & Sharps
Scenario C: Contaminated Consumables (Tips, Tubes, Vials) [2]
-
Protocol:
-
Sharps: Needles/slides go into Red Sharps Bins.
-
Dry Waste: Gloves, paper towels, and empty vials go into Biohazard Burn Boxes (Yellow/Red bags).
-
Final Fate: These must be sent for medical waste incineration .
-
Part 4: Decision Logic & Visualization
The following flowchart illustrates the decision-making process for Ranacyclin-E waste, distinguishing between biological inactivation and chemical destruction.
Figure 1: Decision matrix for Ranacyclin-E disposal, prioritizing incineration for high concentrations and chemical inactivation for dilute biological mixtures.[2]
Part 5: Summary of Disposal Specifications
| Waste Category | Description | Primary Hazard | Required Action | Final Fate |
| Stock Solution | Pure peptide in water/DMSO | Chemical / Bioactive | Segregate as Chemical Waste | Incineration |
| Culture Media | Dilute peptide + Cells/Bacteria | Biohazard | Deactivate (10% Bleach, 30m) | Drain / Sewer* |
| Solid Waste | Pipette tips, empty vials | Trace Contamination | Bag in Biohazard Waste | Incineration |
| Sharps | Needles, broken glass | Physical + Bio | Sharps Container | Incineration |
| Spill Cleanup | Absorbent pads, PPE | Chemical / Bioactive | Bag in Biohazard Waste | Incineration |
*Drain disposal is subject to local municipal wastewater regulations. If in doubt, treat as chemical waste.
References
-
Mangoni, M. L., et al. (2003). Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity. Biochemistry. Link
-
National Institutes of Health (NIH). (2025). The NIH Drain Discharge Guide for Chemical and Biological Waste. Link
-
BenchChem. (2025). Safeguarding the Laboratory: Proper Disposal Procedures for Antimicrobial Peptides. Link
-
Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Link
-
Karolinska Institutet. (2025). Laboratory Waste Management Guidelines. Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biovera.com.au [biovera.com.au]
- 4. peptide24.store [peptide24.store]
- 5. Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Senior Scientist’s Guide: PPE & Handling Protocols for Ranacyclin-E
Executive Summary & Risk Profile[1][2]
Ranacyclin-E is a cyclic 17-residue antimicrobial peptide (AMP) originally isolated from the skin secretions of the European edible frog (Rana esculenta). Unlike standard reagents, Ranacyclin-E functions by inserting itself into the hydrophobic core of lipid bilayers to form transmembrane pores.[1]
The Safety Paradox: While Ranacyclin-E is engineered to target bacterial membranes, its pore-forming mechanism possesses residual activity against mammalian erythrocytes and epithelial cells. Improper handling—specifically of the lyophilized powder or high-concentration stock solutions—poses a risk of respiratory sensitization and transdermal absorption.
Core Directive: Treat Ranacyclin-E not just as a chemical irritant, but as a membrane-active biological agent . Your PPE strategy must prevent the peptide from contacting your own lipid bilayers (skin/mucosa) where it could initiate cytolysis or immune sensitization.
Personal Protective Equipment (PPE) Matrix
The following matrix dictates the mandatory PPE based on the specific operational state of the peptide.
| Operational State | Primary Hazard | Hand Protection | Eye/Face Protection | Respiratory/Body Protection |
| Lyophilized Powder (Weighing/Aliquot) | Inhalation/Aerosolization. High risk of respiratory sensitization.[2] | Double Nitrile Gloves (0.11 mm min. thickness). Change outer pair immediately if contaminated. | Chemical Safety Goggles (Indirect vented). Standard safety glasses are insufficient for powder. | Certified Fume Hood required. If hood unavailable: N95 or P100 respirator. Lab coat (buttoned). |
| Aqueous Solution (Reconstitution/Assay) | Transdermal Absorption. Membrane-permeating properties facilitate skin entry. | Double Nitrile Gloves. Inner glove under cuff; outer glove over cuff. | Safety Glasses with side shields. Face shield required if working with >50mL volumes. | Lab Coat (Liquid-resistant front preferred). Closed-toe chemical-resistant shoes.[2] |
| Animal Injection (In Vivo Dosing) | Needlestick/Injection. Direct systemic delivery of cytotoxic agent. | Puncture-Resistant Nitrile Gloves. | Safety Glasses. | Lab Coat. Restrain animals fully to prevent accidental injection. |
| Waste Disposal | Contamination. Persistence in environment.[3] | Heavy-Duty Nitrile Gloves. | Safety Glasses. | Lab Coat. |
Operational Protocols
Phase 1: Storage & Retrieval
Objective: Maintain peptide stability while preventing moisture-induced degradation and container contamination.
-
Mechanism: Ranacyclin-E is hygroscopic. Moisture absorption not only degrades the peptide but causes the powder to clump, increasing the risk of aerosol generation during chipping/weighing.
-
Protocol:
-
Store lyophilized peptide at -20°C in a sealed desiccator.
-
Equilibration Rule: Allow the vial to warm to room temperature (approx. 30 mins) before opening. This prevents atmospheric water vapor from condensing inside the cold vial, which creates sticky aggregates that are difficult to weigh safely.
-
Phase 2: Weighing & Reconstitution (The Critical Step)
Objective: Solubilize without generating dust.
-
Solvent Selection: Ranacyclin-E is cationic. If the net charge is positive, acidic buffers (0.1% acetic acid) prevent aggregation.
-
Step-by-Step:
-
Static Control: Use an anti-static gun on the vial and spatula. Peptides are prone to static charge, causing "flying powder" that bypasses standard airflow containment.
-
Containment: Perform all weighing inside a certified chemical fume hood.
-
The "Wetting" Technique: Do not dump solvent directly onto the powder, which puffs particles into the air. Gently pipette the solvent down the side of the vial wall, allowing it to wash over the powder gradually.
-
Dissolution: Swirl gently. Do not vortex vigorously, as this creates aerosols and can denature complex peptide structures through shear stress.
-
Phase 3: Spill Response & Decontamination
Logic: Standard bleach can degrade peptides, but high concentrations of oxidizers are required to break the cyclic backbone effectively.
Decontamination Solution:
-
10% Sodium Hypochlorite (Bleach) OR
-
1N Sodium Hydroxide (NaOH) – Preferred for breaking peptide bonds.
Spill Workflow Diagram:
Caption: Decision logic for Ranacyclin-E spill remediation. Note the specific prohibition of sweeping dry powder.
Waste Disposal & Environmental Safety
Ranacyclin-E is bioactive.[2][4] It must not be discharged into municipal water systems where it could affect aquatic microbial ecosystems.
-
Primary Waste: All pipette tips, vials, and gloves used in direct contact must be segregated into Hazardous Chemical Waste (not just biohazard bags, unless mixed with infectious agents).
-
Liquid Waste: Collect in a dedicated carboy labeled "Peptide/Organic Waste." Do not pour down the sink.
-
Quenching: For large volumes, treat with 10% bleach for 30 minutes before disposal to hydrolyze the peptide bonds, rendering it biologically inactive.
Mechanism of Action & Safety Implications
Understanding the mechanism enforces the protocol.
-
The Mechanism: Ranacyclin-E adopts a random coil structure in aqueous solution but folds into an amphipathic structure upon contact with membranes. It inserts into the hydrophobic core, disrupting membrane integrity.
-
The Implication: If this peptide contacts your cornea or mucous membranes, it does not just "irritate" the surface; it physically disrupts the cellular barrier. This is why indirect vented goggles are mandatory—they prevent splashes from bypassing the seal, which safety glasses cannot guarantee.
PPE Donning Workflow:
Caption: "Double-Gloving" technique ensures no skin exposure at the wrist, a common vulnerability point.
References
-
Mangoni, M. L., et al. (2003). "Ranacyclins, a new family of short cyclic antimicrobial peptides: biological function, mode of action, and parameters involved in target specificity." Biochemistry. Available at: [Link]
-
National Institutes of Health (NIH). "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals." Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
